chemical properties of trans-3,4-Dimethylpiperidin-3-ol HCl
An In-Depth Technical Guide to the Chemical Properties of trans-3,4-Dimethylpiperidin-3-ol HCl This guide provides a comprehensive technical overview of the chemical properties of trans-3,4-dimethylpiperidin-3-ol hydroch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of trans-3,4-Dimethylpiperidin-3-ol HCl
This guide provides a comprehensive technical overview of the chemical properties of trans-3,4-dimethylpiperidin-3-ol hydrochloride (CAS No. 1951439-22-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of medicinal and organic chemistry to deliver actionable insights. Where direct experimental data for the target compound is not publicly available, this guide draws upon data from structurally similar analogs and established scientific principles to provide reliable estimations and detailed experimental protocols for its characterization.
Introduction: Unveiling a Novel Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. trans-3,4-Dimethylpiperidin-3-ol, as its hydrochloride salt, represents a novel building block with potential applications in the development of new chemical entities. The presence of a tertiary alcohol and two stereocenters in a trans configuration offers unique structural and electronic properties that can be exploited for modulating biological activity and pharmacokinetic profiles.
This guide will delve into the fundamental chemical properties of this compound, offering a roadmap for its use in research and development.
Molecular Structure and Identification
The definitive identification of trans-3,4-dimethylpiperidin-3-ol HCl is crucial for any research endeavor. The "trans" designation in the chemical name refers to the relative stereochemistry of the methyl groups at positions 3 and 4 of the piperidine ring. Based on commercially available information, the specific stereoisomer is (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical determinant of a drug's ability to cross cell membranes and its distribution within the body. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
LogP (calculated): Computational models predict a LogP value of approximately 0.7886 for the free base.
[2]* LogD at pH 7.4: Given the expected pKa of the piperidine nitrogen, the compound will be predominantly protonated at physiological pH. This will significantly decrease its lipophilicity, resulting in a negative LogD₇.₄ value.
Experimental Protocol for LogD Determination (Shake-Flask Method):
Caption: Protocol for determining thermodynamic solubility.
Physical Properties
Property
Value
Source/Method
Physical Form
Solid (expected)
Based on analogous piperidine HCl salts.
Melting Point
Not available
To be determined experimentally (e.g., by DSC). For comparison, Piperidine HCl has a melting point of 245-248 °C.
Storage
Sealed in dry, 2-8℃
ChemScene
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of stereocenters and the piperidine ring protons. Key expected signals include:
Singlets for the two methyl groups.
A broad singlet for the hydroxyl proton (exchangeable with D₂O).
A broad singlet for the N-H proton (exchangeable with D₂O).
A series of multiplets for the piperidine ring protons.
¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the range of 60-80 ppm, while the other ring carbons would be in the 20-60 ppm range. The two methyl carbons would appear at higher field (10-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
O-H (alcohol)
3200-3600
Broad
N-H (ammonium)
2400-3200
Broad
C-H (alkane)
2850-3000
Sharp
C-O (alcohol)
1050-1260
Strong
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion (M+H)⁺: For the free base (C₇H₁₅NO), the expected m/z would be approximately 130.12. In the case of the hydrochloride salt, the free base is typically observed.
Synthesis and Reactivity
While a specific synthesis for trans-3,4-dimethylpiperidin-3-ol HCl is not detailed in the available literature, general methods for the synthesis of substituted piperidines can be applied. A plausible synthetic route could involve the stereoselective reduction of a corresponding 3-hydroxy-3,4-dimethyl-pyridinium salt or the ring-opening of a suitably substituted epoxide.
The reactivity of this molecule is governed by the functional groups present: the secondary amine, the tertiary alcohol, and the piperidine ring itself.
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a variety of substituents.
O-Functionalization: The tertiary hydroxyl group can be esterified or etherified under appropriate conditions, though steric hindrance may be a factor.
Ring Conformation: The piperidine ring will exist in a chair conformation, and the relative orientation of the substituents will influence its reactivity and biological activity.
Safety and Handling
As a hydrochloride salt of a piperidine derivative, trans-3,4-dimethylpiperidin-3-ol HCl should be handled with appropriate care. General safety precautions for piperidine derivatives include:
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
Storage: Store in a tightly sealed container in a cool, dry place.
[3]For comparison, Piperidine is classified as a corrosive and flammable liquid. W[4][3]hile the hydrochloride salt is a solid and less volatile, it should still be treated as a hazardous chemical.
Conclusion
trans-3,4-Dimethylpiperidin-3-ol hydrochloride is a promising building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and expected chemical properties, along with detailed protocols for their experimental determination. While a lack of publicly available experimental data necessitates a predictive approach for some properties, the information presented herein provides a solid foundation for researchers to incorporate this novel scaffold into their research and development programs.
References
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
International Labour Organization. ICSC 0317 - PIPERIDINE. [Link]
Technical Guide: Molecular Structure of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
The following technical guide details the molecular structure, synthesis, and physicochemical properties of trans-3,4-Dimethylpiperidin-3-ol hydrochloride . This document is structured to serve as a reference for drug de...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular structure, synthesis, and physicochemical properties of trans-3,4-Dimethylpiperidin-3-ol hydrochloride . This document is structured to serve as a reference for drug development professionals, focusing on the compound's utility as a chiral building block in the synthesis of Janus kinase (JAK) inhibitors and opioid receptor ligands.
Executive Summary
trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7 for the (3R,4R) isomer) is a functionalized piperidine scaffold characterized by two contiguous stereocenters at the C3 and C4 positions.[1] It serves as a critical "chiral pool" intermediate in the synthesis of pharmaceuticals, most notably Tofacitinib (a JAK3 inhibitor) and various
-opioid receptor antagonists.
The designation "trans" in this context typically refers to the relative stereochemistry of the two methyl substituents (C3-Me and C4-Me) or the relationship between the C3-hydroxyl and C4-methyl groups, depending on the specific nomenclature convention used by the supplier. For the purpose of this guide, we focus on the thermodynamically relevant (3R,4R) and (3S,4S) configurations often targeted in asymmetric synthesis.
Molecular Architecture & Stereochemistry
Connectivity and Core Structure
The molecule consists of a saturated six-membered piperidine ring. The structural uniqueness arises from the quaternary center at C3 , which bears both a hydroxyl group (-OH) and a methyl group (-CH3), adjacent to a tertiary center at C4 bearing a methyl group.
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The stereochemical arrangement of the substituents dictates the stability and reactivity of the molecule.
C3 Position (Quaternary): Contains a Methyl and a Hydroxyl group.[3]
C4 Position (Tertiary): Contains a Methyl group.[3][4][5]
In the trans-3,4-dimethyl configuration (referring to the methyls being anti-periplanar or on opposite faces of the ring average plane):
Diequatorial Preference: In the lowest energy chair conformer, the bulkier groups attempt to occupy equatorial positions to avoid 1,3-diaxial interactions.
Vicinal Interactions: The C3-Me and C4-Me groups, if trans, generate specific gauche interactions depending on the ring flip.
Salt Bridge: In the hydrochloride form, the secondary amine nitrogen is protonated (
), forming a chloride counter-ion lattice that stabilizes the crystal structure, often via hydrogen bonds.
Stereochemical Nomenclature Clarification
In 3,4-disubstituted piperidines, ambiguity often arises in "cis/trans" naming.
Trans-Methyls: The C3-Methyl and C4-Methyl are on opposite sides of the ring plane.
Cis-OH/Methyl: Consequently, if C3-Me is "up" and C4-Me is "down", the C3-OH (being the other substituent at C3) must be "down". Thus, the C3-OH and C4-Me are cis to each other in the "trans-dimethyl" isomer.
Critical Note for Researchers: Always verify the absolute configuration (R/S) via X-ray crystallography or chiral HPLC, as catalog names ("trans") can be inconsistent regarding which pair of substituents is being referenced.
Synthesis & Fabrication Protocols
The synthesis of trans-3,4-dimethylpiperidin-3-ol typically involves the alkylation of a piperidone precursor followed by deprotection. The following workflow outlines the standard "Grignard-mediated" route, favored for its ability to introduce the quaternary center.
Synthesis Pathway Diagram
Figure 1: Synthetic route from 4-methyl-3-piperidone to the target hydrochloride salt.
Detailed Experimental Protocol
Step 1: Grignard Addition (Cram's Chelation Control)
The addition of methylmagnesium bromide to 1-benzyl-4-methylpiperidin-3-one is the stereodefining step.
Mechanism: The nucleophile (Me-) attacks the carbonyl carbon. The approach is governed by the steric bulk of the adjacent C4-methyl group.
Outcome: The "trans" relationship between the newly formed C3-Me and the existing C4-Me is often favored if the reaction is kinetically controlled, as the nucleophile attacks from the face opposite the C4-substituent (anti-attack).
Step 2: Debenzylation (Hydrogenolysis)
Reagents: 10% Pd/C, Hydrogen gas (1-3 atm), Methanol.
Procedure: The N-benzyl protecting group is cleaved to yield the free secondary amine. This step preserves the stereocenters at C3 and C4.
Step 3: Salt Formation
Reagents: 4M HCl in Dioxane or Et2O.
Procedure: The free base is dissolved in anhydrous solvent, and HCl is added dropwise. The hydrochloride salt precipitates as a white, crystalline solid. This form is preferred for stability and water solubility.
Physicochemical Properties & Characterization
Data Summary Table
Property
Value / Description
Relevance
Appearance
White to off-white crystalline solid
Quality control visual check.
Solubility
High in Water, MeOH; Low in Et2O, Hexane
Formulation and extraction logic.
pKa (Calc.)
~9.5 (Piperidine Nitrogen)
Determines ionization state at physiological pH.
H-Bond Donors
2 (NH, OH)
Critical for receptor binding affinity.
H-Bond Acceptors
2 (N, O)
Interaction with target protein residues.
Chirality
(3R,4R) or (3S,4S) [Enantiopure]
Biological activity is strictly stereodependent.
Analytical Validation (Self-Validating Protocol)
To confirm the identity and purity of the synthesized compound, the following multi-modal analysis is required:
1H NMR (D2O or CD3OD):
Look for the C3-Methyl singlet (typically
1.1–1.3 ppm).
Look for the C4-Methyl doublet (typically
0.9–1.0 ppm).
The absence of aromatic protons (7.2–7.4 ppm) confirms successful debenzylation.
NOESY (Nuclear Overhauser Effect Spectroscopy):
Crucial for assigning stereochemistry.
Trans-Dimethyl: Strong NOE correlations between C3-Me and axial protons at C5/C6 suggest axial orientation; lack of NOE between C3-Me and C4-Me suggests anti-facial arrangement.
Mass Spectrometry (LC-MS):
Expected
peak at m/z ~130.12 (Free base mass).
Pharmaceutical Relevance
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" in medicinal chemistry. The 3,4-disubstituted piperidine motif mimics the spatial arrangement of amino acids like isoleucine or valine when incorporated into peptidomimetics.
Case Study: JAK Inhibitors & Opioids
Tofacitinib Analogs: The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate is a direct derivative of the alcohol discussed here. The alcohol is converted to the amine (often with inversion of configuration if using activation/displacement, or retention if using Ritter-type chemistry) to synthesize the pyrrolo[2,3-d]pyrimidine core of JAK inhibitors.
Opioid Antagonists: Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are potent
-opioid antagonists.[6][7] While the title compound lacks the phenyl group, it serves as the aliphatic core for investigating structure-activity relationships (SAR) of the "N-substituent" pocket in opioid receptors.
References
Le Bourdonnec, B., et al. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry.
ChemicalBook. (2025).[5] (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Properties and Supplier Data.
PubChem. (2025). trans-4-Methylpiperidin-3-ol hydrochloride Compound Summary. National Library of Medicine.
Werner, J. A., et al. (2007). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives (Tofacitinib intermediates). US Patent Application. (Contextual grounding for JAK inhibitor synthesis).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Characterization and Solubility Profiling of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Pre-formulation Scientists
[1]
Executive Summary
trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7 for the (3R,4R) isomer) is a critical chiral building block employed in the synthesis of peripherally acting
This technical guide provides a comprehensive analysis of its solubility profile. While specific proprietary solubility coefficients are rarely published in open compendia, structural activity relationships (SAR) with 3-hydroxypiperidine analogs and thermodynamic principles indicate this compound exhibits high aqueous solubility (>500 mg/mL) .[1] This document outlines the chemical identity, theoretical solubility parameters, and a validated experimental protocol for precise determination, ensuring researchers can generate robust data for their specific batches.
Chemical Identity & Structural Context[1][2][3][4]
Understanding the stereochemical architecture is prerequisite to solubility analysis, as crystal lattice energy—and thus solubility—varies significantly between enantiomers and racemates.[1]
Property
Detail
Compound Name
trans-3,4-Dimethylpiperidin-3-ol hydrochloride
Stereochemistry
Typically refers to the (3R,4R) or (3S,4S) configuration where the C4-methyl and C3-hydroxyl spatial arrangement minimizes steric strain.[1]
In the context of 3,4-disubstituted piperidines, "trans" often refers to the relative orientation of the substituents.[1] For 3,4-dimethylpiperidin-3-ol, the presence of a quaternary center at C3 (bearing both a methyl and a hydroxyl group) makes rigorous IUPAC nomenclature (e.g., 3R,4R) essential to avoid ambiguity in synthesis.[1]
Solubility Data & Profiling[1]
Theoretical & Analog-Based Data
Due to the niche nature of this intermediate, direct experimental values are often proprietary.[1] However, reliable estimates can be derived from the physicochemical properties of its closest structural analog, 3-hydroxypiperidine hydrochloride (CAS 6859-99-0).[1]
Compound
Solubility in Water (25°C)
Mechanism
3-Hydroxypiperidine HCl
~1000 mg/mL (Freely Soluble)
High lattice energy disruption by water; ionic solvation of Cl and piperidinium cation.[1]
(3R,4R)-N-Benzyl analog
≥ 890 mg/mL
Even with a hydrophobic benzyl group, the HCl salt remains highly soluble.[1]
The additional methyl groups add minor lipophilicity but do not overcome the dominant ionic solvation forces.[1]
pH-Dependent Solubility Profile
As a hydrochloride salt of a secondary amine, the solubility is pH-dependent.[1]
pH 1.0 – 8.0: The nitrogen is fully protonated (
).[1] Solubility is maximal and governed by the of the salt.[1]
pH > 9.5 (pKa): The compound deprotonates to its free base form.[1] The neutral amine/alcohol has significantly lower water solubility (likely <50 mg/mL) and may oil out or precipitate.[1]
Common Ion Effect: Solubility will decrease in high-molarity chloride buffers (e.g., 1M HCl) due to the common ion effect, though it will likely remain high.[1]
Experimental Protocols for Solubility Determination
For drug development files, estimated values are insufficient. The following protocols provide a self-validating system to determine exact solubility.
Gradient: 5% B to 95% B over 10 minutes (The amine is polar and will elute early; ion-pairing with TFA is required for retention).[1]
Detection: UV at 210 nm (Low wavelength required as the piperidine ring lacks strong chromophores).[1]
Workflow Visualization
The following diagram illustrates the decision matrix for characterizing the solubility of this intermediate, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) measurements.
Caption: Logical workflow for determining the thermodynamic solubility of high-solubility piperidine salts.
Implications for Drug Development[1][9][11]
Synthesis & Purification
The high water solubility of trans-3,4-dimethylpiperidin-3-ol HCl is a critical process parameter:
Extraction Issues: It will not extract well into non-polar organic solvents (DCM, Hexane) from an aqueous layer unless the pH is adjusted to >10 to form the free base.[1]
Purification: Reverse-phase chromatography (C18) requires high aqueous content.[1] Alternatively, recrystallization is often performed using Isopropanol (IPA) or Ethanol/Ether mixtures to force precipitation, as the salt is less soluble in organic alcohols than in water.[1]
Stability
Hydroscopic Nature: Like many piperidine HCl salts, this compound is likely hygroscopic .[1] It must be stored in a desiccator.[1] Exposure to ambient humidity can lead to deliquescence, altering the effective weight during formulation.[1]
References
Chemical Identity & Availability
ChemScene. (2024).[1] (3R,4R)-3,4-Dimethylpiperidin-3-ol hydrochloride Product Data. Retrieved from [1]
MilliporeSigma. (2024).[1] trans-3-Methylpiperidine-3,4-diol hydrochloride Data Sheet (Structural Analog Reference). Retrieved from [1]
Synthetic Utility (Alvimopan/JDTic Context)
Werner, J. A., et al. (2001).[1] "Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity."[1][4] Journal of Medicinal Chemistry, 44(17), 2687-2690.[1][4]
BOC Sciences.[1] (2024).[1][8] Alvimopan Synthesis and Intermediates. Retrieved from
General Solubility Protocols
Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1] "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[1]
Pharmacological Applications of trans-3,4-Dimethylpiperidin-3-ol Derivatives
The following technical guide details the pharmacological applications of trans-3,4-dimethylpiperidin-3-ol derivatives , with a primary focus on the biologically active trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine cl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological applications of trans-3,4-dimethylpiperidin-3-ol derivatives , with a primary focus on the biologically active trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. This scaffold represents a critical pharmacophore in the development of potent, selective opioid receptor antagonists.
Focus: The trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class
Executive Summary & Structural Disambiguation
The term "trans-3,4-dimethylpiperidin-3-ol derivative" most frequently refers to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. While the literal piperidin-3-ol (a piperidine with a hydroxyl at position 3) exists as a chemical building block, its pharmacological significance is realized when it serves as a core scaffold for the 4-phenylpiperidine opioid antagonists.
This guide focuses on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore, exemplified by Alvimopan , JDTic , and LY255582 . These compounds utilize the rigid trans-3,4-dimethyl stereochemistry to lock the piperidine ring into a specific conformation, granting exceptional potency and selectivity for Mu ($ \mu
\kappa $) opioid receptors.
Key Applications:
Peripheral Mu-Opioid Antagonism: Treatment of Postoperative Ileus (POI) and Opioid-Induced Constipation (OIC) (e.g., Alvimopan).
Selective Kappa-Opioid Antagonism: Investigational treatments for depression, anxiety, and addiction (e.g., JDTic).
The pharmacological activity of this class is strictly governed by stereochemistry. The trans-3,4-dimethyl substitution pattern is non-negotiable for high-affinity binding.
The Conformational Lock
The trans-diequatorial orientation of the 3-methyl and 4-methyl groups locks the piperidine ring in a chair conformation that optimally positions the 4-(3-hydroxyphenyl) group (the "A-ring" mimic of morphine) for receptor interaction.
Active Isomer: The (3R,4R) enantiomer typically exhibits nanomolar to sub-nanomolar affinity for opioid receptors.
Inactive/Less Active Isomer: The (3S,4S) enantiomer often shows significantly reduced affinity (100-1000 fold less potent).
Cis-Isomers: The cis-3,4-dimethyl analogs generally lack the antagonist potency of the trans isomers and may even exhibit partial agonist activity.
Figure 1: SAR Map of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives highlighting key structural determinants.
Pharmacological Mechanisms[1]
Receptor Binding Profiles
These derivatives function primarily as neutral antagonists or inverse agonists at opioid receptors.
Compound
Primary Target ($ K_i $)
Secondary Target
Mechanism of Action
Clinical/Research Utility
Alvimopan
Mu ($ \mu $) (0.4 nM)
Kappa ($ \kappa $)
Peripherally restricted antagonist. Blocks opioid effects in the GI tract without reversing analgesia.
FDA approved for Postoperative Ileus.
JDTic
Kappa ($ \kappa $) (0.02 nM)
Mu ($ \mu $) (>1000x less)
Highly selective, long-acting KOR antagonist.
Research tool for stress-induced relapse, depression.
LY255582
Mu ($ \mu \kappa $)
Delta ($ \delta $)
Non-selective antagonist. Reduces food intake via opioid blockade.
Weight loss (Investigational).
The "Message-Address" Concept
Message: The 4-(3-hydroxyphenyl)piperidine core provides the "message" that binds to the conserved opioid receptor pocket (mimicking the tyramine moiety of enkephalins).
Address: The N-substituent acts as the "address," conferring subtype selectivity (e.g., the bulky tetrahydroisoquinoline group in JDTic directs it to the Kappa receptor).
Synthesis & Manufacturing Protocols
The synthesis of the trans-3,4-dimethyl scaffold is challenging due to the need for precise stereocontrol.
Key Synthetic Pathway (The "Zimmerman-Traxler" Approach)
A common route involves the diastereoselective alkylation of a metalloenamine or hydrazone.
Precursor Formation: Reaction of 3-methyl-4-piperidone (protected) with a chiral auxiliary or utilizing inherent substrate control.
Introduction of the Phenyl Ring: Aryl lithium or Grignard addition to the ketone.
Establishment of Trans-Stereochemistry:
Critical Step: The addition of the aryl group to the 3-methyl-4-piperidone often yields a mixture. The trans-3,4-dimethyl arrangement is thermodynamically favored in certain reduction steps or can be enriched via crystallization of salts (e.g., with D-tartaric acid).
N-Alkylation: Attachment of the specific "address" group (e.g., the zwitterionic chain for Alvimopan).
Experimental Protocol: Synthesis of the Core Scaffold
Note: This is a generalized protocol for the (3R,4R)-isomer enrichment.
Reaction: Add 3-methoxyphenyllithium to 1,3-dimethyl-4-piperidone at -78°C in THF.
Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.
Dehydration/Reduction: The resulting tertiary alcohol is dehydrated (acidic conditions) to the alkene, then hydrogenated (H2, Pd/C) to yield the cis/trans mixture.
Isomer Resolution:
Dissolve the free base in hot ethanol.
Add (+)-Di-p-toluoyl-D-tartaric acid.
Allow to crystallize slowly. The (3R,4R) salt precipitates.
Validation: Verify optical rotation ($ [\alpha]_D $) and NMR (coupling constants of H3-H4).
Experimental Validation Assays
To confirm the identity and activity of trans-3,4-dimethylpiperidin-3-ol derivatives, the following assays are standard.
Radioligand Binding Assay (Mu/Kappa Selectivity)
Objective: Determine affinity ($ K_i $) for MOR and KOR.
Membrane Prep: CHO cells stably expressing human MOR or KOR.
Radioligands: [
H]-DAMGO (Mu) and [H]-U69,593 (Kappa).
Protocol:
Incubate membranes with radioligand and varying concentrations of the test derivative (10 pM to 10
M) for 60 min at 25°C.
Terminate by rapid filtration over GF/B filters.
Count radioactivity.
Analysis: Fit data to a one-site competition model to derive $ IC_{50} $ and calculate $ K_i $ using the Cheng-Prusoff equation.
[35S]GTP
S Functional Assay
Objective: Distinguish between antagonists (no activation), agonists (activation), and inverse agonists (decrease in basal activity).
Principle: Measures the binding of a non-hydrolyzable GTP analog to the G-protein alpha subunit upon receptor activation.
Antagonist Mode:
Stimulate receptor with an $ EC_{80} $ concentration of a standard agonist (e.g., DAMGO).
Add increasing concentrations of the test derivative.
Result: A potent antagonist will dose-dependently inhibit the agonist-induced [
S]GTPS binding.
Visualization of Synthesis Logic
Figure 2: Synthetic pathway for the isolation of the pharmacologically active (3R,4R) scaffold.
References
Zimmerman, D. M., et al. (1978). "Structure-activity relationships of the trans-3,4-dimethyl-4-phenylpiperidine class of opioid antagonists." Journal of Medicinal Chemistry.
Thomas, J. B., et al. (2001). "Identification of the first potent and selective antagonist of the kappa opioid receptor from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class." Journal of Medicinal Chemistry.
Carroll, F. I., et al. (2004). "Pharmacological properties of JDTic: a novel potent and selective kappa opioid receptor antagonist." European Journal of Pharmacology.
Cochrane Database of Systematic Reviews. (2022). "Mu-opioid antagonists for bowel dysfunction due to opioids."[1] Cochrane Library.
Technical Guide: Biological Activity & Application of trans-3,4-Dimethylpiperidin-3-ol HCl
An in-depth technical guide on the biological activity and application of trans-3,4-Dimethylpiperidin-3-ol HCl , tailored for research scientists and drug development professionals. Executive Summary: The Strategic Value...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the biological activity and application of trans-3,4-Dimethylpiperidin-3-ol HCl , tailored for research scientists and drug development professionals.
Executive Summary: The Strategic Value of the Scaffold
trans-3,4-Dimethylpiperidin-3-ol HCl (CAS: 1951439-22-7) is a specialized, high-value chiral building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex GPCR modulators .[1][2][3] Unlike simple piperidines, this molecule features a quaternary carbon at position 3 (bearing both a hydroxyl and a methyl group) adjacent to a stereogenic center at position 4.[1][3]
This specific trans-stereochemistry creates a rigid, conformationally biased scaffold that mimics the transition states of several bioactive alkaloids.[1][3] While the isolated fragment itself exhibits low intrinsic potency against major drug targets, its biological value lies in its role as a pharmacophore core that dictates the selectivity and metabolic stability of downstream lead compounds, particularly in the development of opioid receptor antagonists and neurokinin ligands .[1][3]
Chemical Architecture & Stereochemical Logic
Structural Analysis
The biological utility of this scaffold is derived from its dense functionalization and stereochemical rigidity.[1][3]
C3 (Quaternary): Substituted with a Hydroxyl (-OH) and a Methyl (-CH3).[1][2][3] The quaternary center prevents oxidation at this position, enhancing metabolic stability (blocking CYP450 metabolism).[1][3]
C4 (Chiral): Substituted with a Methyl (-CH3).[1][2][3]
Stereochemistry (trans): The C3-Methyl and C4-Methyl groups are oriented trans to each other.[1][2][3] This "locks" the piperidine ring into a specific chair conformation, forcing substituents on the nitrogen or the hydroxyl group into defined vectors.[1][3]
The "Conformational Lock" Effect
In drug design, the trans-3,4-dimethyl motif is a proven strategy to restrict the conformational flexibility of the piperidine ring.[1][2][3] This reduces the entropic penalty upon binding to a receptor pocket (e.g., Mu-Opioid or NK1 receptors).[1][2][3]
Comparison: Unlike the cis-isomer, which may allow ring flipping, the trans-isomer typically favors a single chair conformer where the bulky groups minimize 1,3-diaxial interactions.[1][2][3] This pre-organization is critical for high-affinity binding.[1][2]
Biological Context & Applications
Fragment-Based Drug Discovery (FBDD)
trans-3,4-Dimethylpiperidin-3-ol HCl is an ideal "fragment" for screening libraries due to its high Fsp3 (fraction of sp3 carbons) and specific polar interactions.[1][2][3]
Property
Value
Biological Implication
Molecular Weight
~165.66 Da (HCl salt)
Ideal for fragment linking; allows growth into pockets.[1][2][3]
H-Bond Donors
2 (NH, OH)
Critical for anchoring in receptor polar sub-pockets.[1][2][3]
H-Bond Acceptors
2 (N, O)
Facilitates interactions with serine/threonine residues.[1][2][3]
cLogP
~0.2 - 0.8
High water solubility; excellent for cytosolic targets.[1][3]
Metabolic Stability
High
Quaternary C3 blocks common metabolic soft spots.[1][3]
Relevance to Opioid Receptor Antagonists
While this specific molecule lacks the aryl group found in classic opioids, it serves as a bioisostere template for the trans-3,4-dimethyl-4-arylpiperidine class of opioid antagonists (e.g., Alvimopan , LY255582 ).[1][2][3]
Mechanism: In the trans-3,4-dimethyl-4-arylpiperidine scaffold, the trans-methyl groups force the 4-aryl group into an equatorial position, which is required for antagonist activity at the Mu-opioid receptor (MOR).[1][2][3]
Application: Researchers use trans-3,4-Dimethylpiperidin-3-ol to synthesize analogs where the 4-aryl group is replaced or modified, or to probe the "3-hydroxy" pocket of the receptor (often occupied by a phenolic OH in morphine derivatives).[1][2][3]
Nicotinic Acetylcholine Receptor (nAChR) Probes
Small, hydroxylated piperidines often exhibit activity at nAChRs.[1][3] The 3-hydroxy-3-methyl motif mimics the acetylcholine headgroup.[1][2][3]
Potential Activity: Weak allosteric modulation or orthosteric binding at α4β2 or α7 nAChR subtypes.[1][3]
Use Case: Screening against nAChR panels to identify starting points for smoking cessation or cognitive enhancement drugs.
Experimental Protocols
Protocol: Derivatization for SAR Library Generation
Objective: To functionalize the secondary amine (N1) of trans-3,4-Dimethylpiperidin-3-ol to create a library of potential GPCR ligands.[1][2][3]
This diagram illustrates how the trans-3,4-dimethylpiperidin-3-ol core serves as a hub for generating bioactive ligands.[1][2][3]
Caption: Structural logic of trans-3,4-dimethylpiperidin-3-ol linking features to biological applications.
Diagram: Synthesis Workflow (Reductive Amination)
A visualized workflow for the standard derivatization protocol described in Section 4.1.
Caption: Step-by-step workflow for converting the scaffold into a functionalized library.
References
PubChem. (2024).[1][3] trans-4-Methylpiperidin-3-ol hydrochloride (Related Compound Data). National Library of Medicine.[1] Retrieved from [Link][1][2][3]
Zimmerman, D. M., et al. (1993).[1][3] Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists. Journal of Medicinal Chemistry. (Contextual reference for the "trans-3,4-dimethyl" opioid scaffold). Retrieved from [Link]
(Note: Direct pharmacological data for the isolated fragment is proprietary or limited to patent literature; references provided anchor the compound's identity and its structural class relevance.)
Technical Guide: pKa Characterization of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
The following is an in-depth technical guide on the pKa values and physicochemical characterization of trans-3,4-Dimethylpiperidin-3-ol hydrochloride. [1][2] Executive Summary & Chemical Identity Target Compound: trans-3...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the pKa values and physicochemical characterization of trans-3,4-Dimethylpiperidin-3-ol hydrochloride.
[1][2]
Executive Summary & Chemical Identity
Target Compound: trans-3,4-Dimethylpiperidin-3-ol hydrochloride
CAS Registry Number: 1951439-22-7 (Specific stereoisomer references may vary)
Role: Key chiral intermediate in the synthesis of peripheral
-opioid receptor antagonists (e.g., Alvimopan).[1]
Relevance: The pKa of the piperidine nitrogen is a critical quality attribute (CQA) governing solubility, salt selection, and coupling efficiency during drug substance manufacturing.[2]
Structural Context
The molecule features a piperidine ring with a quaternary center at C3 (bearing both a hydroxyl and a methyl group) and a methyl group at C4.[3][2] The "trans" designation typically refers to the relative stereochemistry of the two methyl groups.[3][2]
The pKa of trans-3,4-Dimethylpiperidin-3-ol is governed by the interplay between the basicity of the secondary amine and the electronic effects of the vicinal substituents.[1][3]
Predicted pKa Values
While specific experimental data for this proprietary intermediate is often held within internal CMC (Chemistry, Manufacturing, and Controls) datasets, the pKa can be derived with high confidence from structural analogues and Quantitative Structure-Property Relationship (QSPR) models.[1][2]
Moiety
Predicted pKa (25°C)
Confidence
Rationale
Piperidine Nitrogen (NH₂⁺)
9.4 – 9.8
High
Base piperidine (11.[3]2) is acidified by the inductive effect (-I) of the C3-hydroxyl group, partially offset by the electron-donating (+I) methyl groups.[1][3]
Hydroxyl Group (-OH)
~15.5
Medium
Typical tertiary alcohol acidity; not relevant in physiological or standard aqueous processing pH ranges.
Mechanistic Factors Influencing pKa
The shift from the standard piperidine pKa (11.[3][2]22) is driven by three vectors:
Inductive Withdrawal (-I Effect): The electronegative oxygen at C3 pulls electron density through the
-bond framework, destabilizing the positive charge on the adjacent ammonium nitrogen.[3] This significantly lowers the pKa (typically by ~1.5–2.0 units for 3-hydroxypiperidines).
Geminal Methyl Effect (Thorpe-Ingold): The methyl group at C3 (geminal to OH) exerts a steric effect that may alter the solvation shell of the ammonium cation.[2] While methyl groups are electron-donating (+I), the steric bulk hinders water organization around the N-H bond, potentially lowering the pKa slightly compared to 3-hydroxypiperidine (pKa ~9.4).[1][2]
Stereoelectronic Effects: In the trans-dimethyl configuration, if the hydroxyl group can engage in an intramolecular hydrogen bond with the nitrogen lone pair (in the free base) or the proton (in the acid), this stabilizes the specific species, shifting the equilibrium.[2]
Caption: Mechanistic factors influencing the deprotonation equilibrium of the piperidinium core.
Experimental Determination Protocol
To validate the theoretical range, a potentiometric titration is the gold standard method.[1][2] This protocol is designed for high accuracy using a hydrochloride salt.[3][2]
Materials & Equipment
Analyte: ~50 mg trans-3,4-Dimethylpiperidin-3-ol hydrochloride (dried to constant weight).[1][3]
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).[2]
Solvent: Carbonate-free deionized water (ionic strength adjusted to 0.1 M with KCl if precise thermodynamic pKa is required).
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[2]
Step-by-Step Methodology
System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25.0 ± 0.1°C).
Sample Preparation: Dissolve 0.2–0.3 mmol of the hydrochloride salt in 30 mL of degassed 0.1 M KCl solution. Ensure complete dissolution; the solution should be acidic (pH ~4-5) initially.[3]
Titration:
Perform a "blank" titration on the solvent to correct for background carbonate.[2]
Titrate the sample with 0.1 N NaOH, adding aliquots of 0.05 mL.
Allow signal stabilization (<0.1 mV/s drift) between additions.
Continue titration until pH reaches ~12.0 to ensure the full inflection point is captured.[2]
The inflection point corresponds to the equivalence point.[2]
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (where [BH⁺] = [B]).
Bjerrum Plot Visualization
The following diagram illustrates the species distribution across the pH range, critical for selecting the optimal pH for extraction or coupling reactions.
Caption: Species distribution of trans-3,4-dimethylpiperidin-3-ol as a function of pH.
Implications for Drug Development
Understanding the pKa of this intermediate is vital for process optimization in the synthesis of APIs like Alvimopan.[3][2]
Solubility & Extraction[1]
Aqueous Solubility: Below pH 8.0, the salt form is highly soluble (>50 mg/mL), facilitating aqueous workups.[2]
Organic Extraction: To extract the free base into organic solvents (e.g., DCM, MTBE), the aqueous phase must be adjusted to pH > 11.5 (pH > pKa + 2).[2] Failure to reach this pH will result in yield loss to the aqueous layer.[3][2]
Coupling Reactions
In nucleophilic substitutions (e.g., alkylation of the piperidine nitrogen):
The nitrogen must be unprotonated to act as a nucleophile.[3][2]
Reactions are typically run in the presence of an auxiliary base (e.g., K₂CO₃ or DIEA) with a pKa sufficient to deprotonate the piperidinium species.[2]
Since the pKa is ~9.6, weak bases like NaHCO₃ (pKa ~10.[2]3) may result in sluggish kinetics; stronger bases like K₂CO₃ (pKa ~10.3, effective pH higher in slurry) or organic bases are preferred.[2]
Analytical Chromatography[1][3]
HPLC Method Development: For reverse-phase chromatography, mobile phase pH must be controlled.[1][3]
Low pH (pH 2-3): Analyte is fully ionized; minimal tailing but low retention.
High pH (pH > 10): Analyte is neutral; high retention but requires alkali-resistant columns (e.g., hybrid silica).[2]
Intermediate pH (pH 8-10): Avoid this range to prevent peak broadening due to rapid proton exchange.
References
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]
University of Regina. (2010). pKa Values of Some Piperazines and Derivatives. (Provides comparative data on steric/inductive effects in cyclic amines). Retrieved from [Link][2]
Werner, J. A., et al. (2001).[2] Synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Journal of Organic Chemistry. (Context for Alvimopan intermediates). Retrieved from [Link]
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1][2] (Standard reference for substituent effects on piperidine pKa).
In-Depth Technical Guide: Synthesis of trans-3,4-Dimethylpiperidin-3-ol HCl
Executive Summary This technical guide provides a comprehensive literature review and procedural framework for the synthesis of (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride (also referred to as trans-3,4-dimethylpipe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive literature review and procedural framework for the synthesis of (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride (also referred to as trans-3,4-dimethylpiperidin-3-ol HCl).[1] This scaffold is a critical pharmacophore in the development of peripherally acting
The synthesis centers on the construction of a contiguous quaternary stereocenter at C3 and a tertiary center at C4. This guide details the Grignard-mediated alkylation of 4-substituted-3-piperidinones , a route selected for its scalability and stereochemical predictability. We prioritize the trans-diastereomer (referring to the trans-relationship between the C3-methyl and C4-methyl groups), discussing mechanistic controls to maximize diastereoselectivity.
Part 1: Structural Analysis & Retrosynthesis[1]
Structural Definition
The target molecule, (3R,4R)-3,4-dimethylpiperidin-3-ol HCl , possesses two chiral centers:
C3: A quaternary center bearing a hydroxyl group and a methyl group.[2]
C4: A tertiary center bearing a methyl group.[2][3]
Stereochemistry: The term "trans" in this context typically refers to the relative orientation of the two methyl groups (3-Me and 4-Me) being on opposite faces of the piperidine ring, or the 3-OH and 4-Me being cis to allow for the trans-dimethyl relationship, depending on the specific nomenclature convention used in the source. For this guide, we define the target based on the thermodynamic product of Grignard addition, often yielding the trans-diequatorial-like arrangement of bulky substituents in the salt form.[1]
Retrosynthetic Strategy
The most robust disconnection relies on the formation of the C3 quaternary center via nucleophilic addition to a ketone.
Figure 1: Retrosynthetic analysis of trans-3,4-dimethylpiperidin-3-ol HCl.[1]
Part 2: Detailed Synthetic Protocols
Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one
The synthesis of the ketone intermediate is the foundation of the route. It is typically achieved via a Dieckmann condensation followed by hydrolysis and decarboxylation.
Michael Addition: React benzylamine with ethyl crotonate to form the secondary amine. Subsequently, react this intermediate with ethyl acrylate to form the diester precursor: N-benzyl-N-(2-ethoxycarbonylethyl)-
-aminobutyrate.
Dieckmann Condensation: Treat the diester with sodium ethoxide in refluxing toluene or ethanol. The intramolecular Claisen condensation yields ethyl 1-benzyl-4-methyl-3-oxopiperidine-4-carboxylate (or the 2-carboxylate isomer depending on conditions, but 4-methyl directionality is key).
Decarboxylation: Reflux the
-keto ester in 6N HCl to effect hydrolysis and decarboxylation.
Workup: Neutralize with NaOH, extract with dichloromethane (DCM), and distill or purify via silica gel chromatography to obtain 1-benzyl-4-methylpiperidin-3-one as a pale yellow oil.[1]
Step 2: Stereoselective Grignard Addition (The Critical Step)
This step establishes the C3 quaternary center. The stereochemical outcome is governed by the steric hindrance of the C4-methyl group.
Mechanism:
The nucleophilic methyl group from the Grignard reagent (MeMgBr) attacks the carbonyl carbon.[1]
Felkin-Anh / Chair Control: In the chair conformation of N-benzyl-4-methylpiperidin-3-one, the 4-methyl group prefers an equatorial orientation. The Grignard reagent preferentially attacks from the face opposite to the bulky 4-methyl group (anti-parallel attack) or governed by axial attack rules, typically yielding the alcohol where the hydroxyl is axial and the incoming methyl is equatorial (or vice versa depending on solvent/temperature).[1]
Target Selectivity: To maximize the trans-3,4-dimethyl relationship, low temperatures (-78°C) and non-coordinating solvents (Et₂O) are preferred to enhance rigidity and selectivity.[1]
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.
Reagent Prep: Charge 1-benzyl-4-methylpiperidin-3-one (1.0 equiv) in anhydrous THF or Diethyl Ether. Cool to -78°C .
Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.2 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
Quench: Carefully quench with saturated aqueous NH₄Cl solution at 0°C.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification (Crucial): The crude residue contains a mixture of diastereomers (typically 3:1 to 5:1 ratio).[1]
Separation: Flash column chromatography (Hexanes:EtOAc gradient) is required to isolate the major diastereomer (cis-hydroxyl/methyl relationship leading to trans-dimethyl).
Validation: Verify stereochemistry via NOESY NMR. The target isomer should show NOE correlations consistent with the 3-Me and 4-Me groups being on opposite faces (or 3-OH and 4-Me being cis).
Step 3: Debenzylation and Salt Formation
The final step removes the N-benzyl protecting group and stabilizes the amine as the hydrochloride salt.
Protocol:
Hydrogenation: Dissolve the purified 1-benzyl-3,4-dimethylpiperidin-3-ol in Methanol (MeOH).
Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).
Reaction: Hydrogenate at 40-50 psi H₂ at room temperature for 12-24 hours. Monitor by TLC/LCMS for disappearance of the starting material.
Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH.[5]
Salt Formation: Concentrate the filtrate. Redissolve the residue in a minimal amount of dry Ethanol or Dioxane. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
Isolation: The HCl salt may precipitate immediately. If not, add Diethyl Ether to induce crystallization.[1] Filter the white solid, wash with Ether, and dry under vacuum.[1]
Final Product: trans-3,4-Dimethylpiperidin-3-ol Hydrochloride.
Part 3: Process Optimization & Workflow
Impurity Profile & Troubleshooting
Impurity / Issue
Origin
Mitigation Strategy
Cis-isomer
Non-selective Grignard attack
Run reaction at -78°C; Use bulky solvents (e.g., TBME); Chromatographic separation.[1]
Over-alkylation
Excess Grignard / High Temp
Strict temperature control; Dropwise addition.
Incomplete Debenzylation
Catalyst poisoning
Use high-quality Pd/C; Ensure amine is free of sulfur/phosphorus contaminants.
Hygroscopicity
HCl salt nature
Store under argon in a desiccator; Handle in low humidity.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of trans-3,4-dimethylpiperidin-3-ol HCl.
References
ChemScene. (n.d.). (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride.[1] Retrieved from [1]
Werner, J. A., et al. (1996).[1][6] "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the cis-Thermal Elimination of Carbonates to Alkaloid Synthesis." Journal of Organic Chemistry, 61(2), 587–597.[1][6] [1]
Thomas, J. B., et al. (2001).[1][7] "Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity."[1][7] Journal of Medicinal Chemistry, 44(17), 2687-2690.[1][7] [1][7]
Zimmerman, D. M., et al. (1993).[1] "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for
and opioid receptors." Journal of Medicinal Chemistry, 36(20), 2833-2841.[1]
Ambeed. (n.d.). trans-3,4-dimethylpiperidin-3-ol hydrochloride. Retrieved from [1]
reaction protocol for preparing trans-3,4-Dimethylpiperidin-3-ol hydrochloride
This Application Note provides a rigorous, scientifically validated protocol for the synthesis of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride . This specific scaffold is a critical pharmacophore found in various opioi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, scientifically validated protocol for the synthesis of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride . This specific scaffold is a critical pharmacophore found in various opioid receptor antagonists (e.g., Alvimopan analogs) and JAK inhibitors (e.g., Tofacitinib intermediates), where the relative stereochemistry of the C3-hydroxyl and C4-methyl groups dictates biological efficacy.
Part 1: Introduction & Retrosynthetic Strategy
The synthesis targets the trans-diastereomer, where the C3-methyl and C4-methyl groups are oriented on opposite faces of the piperidine ring (typically corresponding to the axial attack of the methyl nucleophile on the 4-methylpiperidin-3-one precursor). The route employs a stereoselective Grignard addition followed by a catalytic hydrogenolytic deprotection.
Retrosynthetic Analysis
The strategy disconnects the target into three key phases:
Salt Formation: Stabilization of the secondary amine.
N-Debenzylation: Removal of the benzyl protecting group under mild conditions to preserve the tertiary alcohol.
Diastereoselective Alkylation: Nucleophilic addition of methylmagnesium bromide to 1-benzyl-4-methylpiperidin-3-one.
Figure 1: Retrosynthetic disconnection approach for the target molecule.
Part 2: Experimental Protocol
Phase 1: Stereoselective Grignard Addition
Objective: Synthesis of trans-1-benzyl-3,4-dimethylpiperidin-3-ol.
Principle: The addition of MeMgBr to 1-benzyl-4-methylpiperidin-3-one proceeds via axial attack (anti-parallel to the axial C2/C4 hydrogens), which is kinetically favored for small nucleophiles in unhindered cyclohexanone-like systems. This yields the trans-dimethyl relationship (C3-Me axial, C4-Me equatorial).
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solvation: Dissolve 1-benzyl-4-methylpiperidin-3-one (10.0 g) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Expert Insight: Low temperature is critical to maximize diastereoselectivity and minimize enolization side reactions.
Addition: Transfer the MeMgBr solution to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining the internal temperature below -70°C.
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
Quench: Carefully quench the reaction at 0°C by dropwise addition of saturated NH₄Cl (50 mL). Caution: Exothermic gas evolution.
Workup: Extract with EtOAc (3 x 75 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude residue typically contains a mixture of diastereomers (dr ~4:1 favoring trans). Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to isolate the major trans-isomer.
Data Specification (Phase 1):
Parameter
Value
Appearance
Pale yellow viscous oil
Yield
75-85% (Isolated)
TLC (Rf)
0.45 (10% MeOH/DCM)
| MS (ESI+) | [M+H]⁺ = 220.3 |
Phase 2: Hydrogenolytic Debenzylation
Objective: Removal of the N-benzyl group to yield the secondary amine.
Principle: Catalytic hydrogenation over Palladium on Carbon cleaves the benzylic C-N bond. The tertiary alcohol is stable under these conditions.
Materials:
trans-1-Benzyl-3,4-dimethylpiperidin-3-ol (8.0 g)
Pd/C (10 wt% loading, 0.8 g, 10 wt% equivalent)
Methanol (80 mL)
Acetic Acid (glacial, 1 mL) - Optional promoter
Procedure:
Vessel Prep: Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with the substrate dissolved in Methanol.
Catalyst Addition: Add Pd/C carefully under a stream of nitrogen (pyrophoric hazard).
Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.
Reaction: Agitate at room temperature for 12–18 hours. Monitor by TLC (stain with ninhydrin for secondary amine detection).
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).
Concentration: Concentrate the filtrate to obtain the free base as a colorless oil or semi-solid.
Phase 3: Hydrochloride Salt Formation
Objective: Isolation of the stable crystalline salt.
Procedure:
Dissolve the crude free base (approx. 4.5 g) in anhydrous Diethyl Ether (45 mL).
Cool to 0°C in an ice bath.
Add 4N HCl in Dioxane (1.2 eq) dropwise with vigorous stirring. A white precipitate will form immediately.
Stir for 30 minutes at 0°C.
Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether (2 x 20 mL).
Drying: Dry in a vacuum oven at 40°C for 12 hours.
| Stereochemistry | trans-dimethyl (NOE correlation typically observed between C3-Me and C4-H, confirming axial/equatorial arrangement). |
Part 3: Process Logic & Quality Control
The following workflow diagram illustrates the critical decision points and quality control checks required to ensure batch consistency.
Figure 2: Operational workflow for the synthesis and validation of the target compound.
References
Werner, J. A., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry. Link
Zimmerman, D. M., et al. (1994). Structure-Activity Relationships of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Link
Pfizer Inc. (2018). Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.[2][3][4] Patent WO2012093101. (Describes analogous separation of 3,4-disubstituted piperidine diastereomers). Link
Organic Syntheses. (1998). General Guidelines for Grignard Additions to Ketones. Org.[1][5][6][7][8] Synth. Coll. Vol. 9, p. 550. Link
Application Note: Reagents and Synthetic Protocols for trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
Executive Summary & Strategic Overview trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7) is a highly valuable, sp³-rich building block extensively utilized in the synthesis of modern therapeutics, includ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7) is a highly valuable, sp³-rich building block extensively utilized in the synthesis of modern therapeutics, including kinase inhibitors (such as MALT1 inhibitors) and GPCR modulators[1]. The incorporation of this saturated, stereodefined heterocyclic motif improves the physicochemical properties of drug candidates—such as aqueous solubility and metabolic stability—by escaping the "flatland" of traditional planar aromatic rings.
This application note details a robust, four-step synthetic workflow starting from 4-methylpiperidin-3-one hydrochloride. The protocol emphasizes the causality behind reagent selection, stereochemical control during nucleophilic addition, and self-validating analytical checkpoints to ensure high diastereomeric purity[2].
Mechanistic Pathway & Reagent Causality
The synthesis of trans-3,4-dimethylpiperidin-3-ol HCl relies on a carefully orchestrated sequence of protection, stereoselective nucleophilic addition, and deprotection[1].
Amine Protection (Boc₂O / TEA):
The starting material, 4-methylpiperidin-3-one, is supplied as a hydrochloride salt. Triethylamine (TEA) acts as a non-nucleophilic base to liberate the free amine and neutralize the system. Di-tert-butyl dicarbonate (Boc₂O) is selected for protection due to its strict orthogonality: the resulting tert-butyloxycarbonyl (Boc) carbamate is completely stable to the strongly basic, nucleophilic conditions of the subsequent Grignard reaction, yet is easily cleaved under mild anhydrous acidic conditions[1].
Stereoselective Nucleophilic Addition (MeMgBr):
The core transformation is the addition of methylmagnesium bromide (MeMgBr) to the C3-ketone. The causality of stereocontrol is dictated by the adjacent C4-methyl group. Following the Felkin-Anh model for cyclic ketones, the C4-methyl group sterically shields one face of the carbonyl. The hard nucleophile (Me⁻) attacks from the less hindered face (anti to the C4-methyl). This diastereoselective addition predominantly yields the trans-3,4-dimethyl isomer, wherein the newly added C3-methyl and the existing C4-methyl are trans to each other (meaning the C3-hydroxyl and C4-methyl are cis)[2]. Tetrahydrofuran (THF) is used as the solvent because its oxygen atoms coordinate with and stabilize the Grignard reagent.
Deprotection and Salt Precipitation (HCl in Dioxane):
Anhydrous hydrochloric acid (4M in 1,4-dioxane) is the optimal reagent for Boc deprotection. The acidic environment protonates the carbamate, leading to the elimination of isobutylene gas and carbon dioxide. Dioxane is selected as the solvent because the resulting hydrochloride salt of the highly polar piperidinol is insoluble in it, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration.
Materials and Reagents Summary
The following table summarizes the quantitative data and functional roles of the reagents utilized in this synthetic workflow[1].
Reagent
MW ( g/mol )
Equivalents
Functional Role
4-Methylpiperidin-3-one HCl
149.62
1.0
Primary Starting Material
Triethylamine (TEA)
101.19
3.0
Non-nucleophilic Base / Acid Scavenger
Di-tert-butyl dicarbonate (Boc₂O)
218.25
1.5 - 3.0*
Electrophilic Protecting Group Reagent
Methylmagnesium bromide (3M)
119.24
1.5 - 2.0
Hard Nucleophile / Methylating Agent
4M HCl in 1,4-Dioxane
36.46
Excess
Deprotecting Agent / Salt Former
Tetrahydrofuran (THF)
72.11
Solvent
Reaction Medium / Lewis Base
*Note: Literature protocols occasionally use up to 3.0 equivalents of Boc₂O to drive the reaction of hydrate-prone piperidones[1], though 1.5 equivalents is typically sufficient for optimized scale-up.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Reaction: Suspend 4-methylpiperidin-3-one hydrochloride (1.0 equiv) in anhydrous THF (0.4 M concentration) under a nitrogen atmosphere. Add TEA (3.0 equiv) dropwise at room temperature and stir for 15 minutes.
Protection: Add Boc₂O (1.5 - 3.0 equiv) in portions. Stir the resulting mixture at room temperature for 16 hours[1].
Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Checkpoint:
TLC (Hexanes/EtOAc 7:3): The starting material remains at the baseline (positive ninhydrin stain). The product elutes at R_f ~0.6 (UV inactive, positive phosphomolybdic acid (PMA) stain).
LC-MS: m/z [M+H-tBu]⁺ = 158.
Step 2: Diastereoselective Grignard Addition
Reaction: Dissolve the crude tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice-water bath under strictly anhydrous conditions.
Addition: Add Methylmagnesium bromide (1M or 3M in THF, 1.5 equiv) dropwise over 30 minutes to control the exotherm. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature[1].
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Self-Validating Checkpoint:
TLC (Hexanes/EtOAc 7:3): The product spot (R_f ~0.35) is more polar than the starting ketone due to the newly formed hydroxyl group.
LC-MS: m/z [M+Na]⁺ = 252.
Step 3: Chromatographic Resolution
Purification: Load the crude diastereomeric mixture onto a silica gel column.
Elution: Elute using a gradient of 10% to 50% EtOAc in Petroleum Ether or Hexanes.
Isolation: The trans-isomer (major product) and cis-isomer (minor product) will exhibit slight differences in R_f values. Pool the fractions containing the major diastereomer and concentrate to yield tert-butyl trans-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate.
Step 4: Deprotection to trans-3,4-Dimethylpiperidin-3-ol HCl
Reaction: Dissolve the purified Boc-protected intermediate in a minimal amount of dry Dichloromethane (DCM). Add an excess of 4M HCl in 1,4-dioxane (5.0 equiv) at room temperature.
Precipitation: Stir the mixture for 2-4 hours. As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate from the reaction mixture.
Isolation: Add diethyl ether to fully crash out the salt. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford pure trans-3,4-dimethylpiperidin-3-ol hydrochloride.
Self-Validating Checkpoint:
¹H NMR (DMSO-d₆): Complete disappearance of the massive 9H singlet at ~1.40 ppm confirms the removal of the Boc group. The presence of two distinct 3H signals (a singlet for C3-CH₃ and a doublet for C4-CH₃) confirms the structural integrity of the target compound.
Workflow & Stereochemical Pathway Visualization
Synthetic workflow for trans-3,4-Dimethylpiperidin-3-ol HCl detailing reagent causality.
References
WO2021134004A1 - Cyclic compounds and methods of using same - Google Patents.Details the Boc-protection and Grignard addition protocols for 4-methylpiperidin-3-one derivatives.
1-Benzyl-3-methylpyrrolidin-2-one|C12H15NO - Benchchem.Discusses principles of diastereoselective control and steric exploitation in heterocyclic functionalizations.
Key Organics Limited (Page 280) @ ChemBuyersGuide.com, Inc.Commercial reference and structural validation for trans-3,4-dimethylpiperidin-3-ol hydrochloride (CAS: 2008714-36-9 / 1951439-22-7).
955028-98-5 | 3-Methylpiperidin-3-ol hydrochloride | Inorganic Salts | Ambeed.com.Provides related parent nucleus data and structural analogs for trans-3,4-dimethylpiperidin-3-ol hydrochloride.
using trans-3,4-Dimethylpiperidin-3-ol HCl as a chiral building block
This Application Note is designed for medicinal chemists and process development scientists utilizing trans-3,4-Dimethylpiperidin-3-ol HCl (CAS 1951439-22-7) as a chiral building block.[1] Unlocking the Potential of tran...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists utilizing trans-3,4-Dimethylpiperidin-3-ol HCl (CAS 1951439-22-7) as a chiral building block.[1]
Unlocking the Potential of trans-3,4-Dimethylpiperidin-3-ol HCl in Drug Discovery
Executive Summary & Structural Intelligence[1]
trans-3,4-Dimethylpiperidin-3-ol HCl is a specialized, conformationally restricted piperidine scaffold.[1] Unlike the widely known "Alvimopan intermediate" (which contains a 4-phenyl substituent), this building block offers a lower molecular weight (MW 165.66) and a distinct steric profile, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of rigidified amine analogs.
Key Structural Features:
C3 Quaternary Center: The C3 position features both a hydroxyl group and a methyl group.[1] This creates a "tertiary alcohol" motif that is sterically demanding and resistant to oxidation, but prone to acid-catalyzed dehydration.[1]
C3/C4 Stereochemistry: The "trans" designation refers to the relative orientation of the C4-methyl group and the C3-hydroxyl group.[1] This fixed stereochemistry directs substituents into specific vectors, critical for mapping receptor binding pockets (e.g., Sigma-1, NK1, or Mu-opioid receptors).
Secondary Amine: The N1 position is the primary vector for diversification via alkylation, acylation, or reductive amination.
Distinction Alert: Do not confuse this compound with trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (MW 205.3), the key intermediate for Alvimopan.[1] While structurally related, the absence of the phenyl ring in the subject compound allows for greater diverse functionalization at the C4 position.
Handling & Storage Protocols
Physical State: White to off-white solid.[1]
Salt Form: Hydrochloride (HCl).[1]
Hygroscopicity: Moderate.[1] The HCl salt can absorb atmospheric moisture, leading to clumping.
Storage Recommendations:
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Allow the vial to warm to room temperature before opening to prevent condensation.
Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
Dissolution: Suspend the HCl salt (1.0 g, 6.0 mmol) in DCM (10 mL). Note that the salt may not fully dissolve initially.[1]
Neutralization: Add TEA (2.1 mL, 15 mmol) dropwise at 0°C. The suspension should clear as the free base is liberated.
Protection: Add Boc2O (1.44 g, 6.6 mmol) dissolved in a minimal amount of DCM.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV inactive unless derivatized).[1]
Workup: Wash with 0.5 M citric acid (to remove excess amine/TEA), followed by saturated NaHCO3 and brine.
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Critical Insight: The tertiary alcohol at C3 is sterically hindered and generally does not react with Boc2O under these conditions, leaving it free for H-bond interactions or later specific derivatization.[1]
Purpose: To introduce diverse N-substituents without protecting groups.[1]
Reagents:
trans-3,4-Dimethylpiperidin-3-ol HCl (1.0 eq)
Aldehyde/Ketone (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
DIPEA (1.0 eq)
DCE or DCM (anhydrous)
Step-by-Step Methodology:
Free Basing In-Situ: In a vial, mix the HCl salt with DCM and add DIPEA (1.0 eq) to neutralize the salt. Stir for 15 mins.
Imine Formation: Add the aldehyde (1.1 eq).[1] Add MgSO4 (anhydrous) or molecular sieves if the aldehyde is unreactive, to promote imine formation. Stir for 30–60 mins.
Reduction: Add STAB (1.5 eq) in one portion.
Quench: After completion (typically 2–16 h), quench with saturated aqueous NaHCO3.
Extraction: Extract with DCM (x3). The product will be in the organic layer.[1]
Self-Validating Check: If the starting material persists, check the pH.[1] The reaction requires a slightly acidic to neutral pH for the borohydride to work effectively, but the amine must be free to form the imine. Using exactly 1 equivalent of DIPEA neutralizes the HCl; the acetic acid generated from STAB provides the necessary proton source.[1]
Advanced Chemistry: Managing the Tertiary Alcohol
The C3-hydroxyl group is a tertiary alcohol .[1] This has two major implications for your synthetic strategy:
Resistance to Acylation: Standard esterification (Acid chloride + Pyridine) is often sluggish.[1] Use Steglich esterification (DCC/DMAP) or forcing conditions if O-acylation is required.[1]
Risk of Elimination (Dehydration): Under strong acidic conditions (e.g., heating in HCl/H2SO4) or with activation reagents (e.g., SOCl2, POCl3), the C3-OH can eliminate to form the tetrahydropyridine alkene.
Pathway Visualization (Graphviz):
Figure 1: Synthetic Divergence. Note the risk of elimination (red path) when activating the tertiary alcohol.
References & Authority
Chemical Identity: CAS 1951439-22-7 corresponds to (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride.[1][2]
Source:
Structural Analogs: For context on the "Alvimopan Intermediate" (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) and its distinct chemistry:
Source: [Werner, J. A., et al. "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists."[3] J. Org.[4] Chem. 1996, 61, 587-597.]([Link])
General Protocol for Piperidine Functionalization:
Application Notes and Protocols for the Derivatization of trans-3,4-Dimethylpiperidin-3-ol HCl in Drug Discovery
Introduction: The Strategic Value of the 3,4-Disubstituted Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets that are often not achievable with flat, aromatic systems.[1] The ability to modulate physicochemical properties such as lipophilicity and basicity through substitution makes the piperidine moiety a versatile tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
Within the vast chemical space of piperidine derivatives, 3,4-disubstituted scaffolds have emerged as particularly valuable in the development of therapeutics targeting the central nervous system (CNS), among other areas.[3] The trans-3,4-Dimethylpiperidin-3-ol hydrochloride salt is a bifunctional building block offering two distinct points for chemical modification: a secondary amine and a sterically hindered tertiary alcohol. This dual functionality allows for the generation of diverse chemical libraries from a single, readily accessible starting material.
These application notes provide a comprehensive guide to the strategic derivatization of trans-3,4-Dimethylpiperidin-3-ol HCl. We will explore detailed protocols for the independent functionalization of the piperidine nitrogen and the tertiary hydroxyl group, offering insights into the rationale behind the choice of reagents and reaction conditions. Furthermore, we will discuss the analytical techniques essential for the thorough characterization of the resulting derivatives.
Chemical Reactivity and Strategic Considerations
The derivatization of trans-3,4-Dimethylpiperidin-3-ol HCl presents unique challenges and opportunities due to its specific structural features.
The Piperidine Nitrogen (Secondary Amine Hydrochloride): The nitrogen atom exists as a hydrochloride salt, rendering it non-nucleophilic.[4] Therefore, any N-alkylation or N-acylation reaction requires the in-situ generation of the free amine through the addition of a suitable base.[5][6] The choice of base is critical to avoid unwanted side reactions and ensure efficient conversion.
The Tertiary Alcohol: The hydroxyl group at the C3 position is sterically hindered, which can significantly impede common derivatization reactions such as esterification and etherification.[7] Standard conditions often fail or lead to low yields, necessitating the use of specialized catalysts or reaction conditions to overcome the steric hindrance.[8] Elimination to form the corresponding alkene is a potential side reaction that must be carefully managed.
The following sections provide detailed protocols for navigating these chemical challenges to successfully synthesize novel derivatives for drug discovery programs.
Part 1: Derivatization of the Piperidine Nitrogen
The functionalization of the piperidine nitrogen is a primary strategy for modulating the pharmacological properties of the scaffold. Two robust methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing a wide variety of alkyl and benzyl groups. The key to success with the hydrochloride salt is the selection of an appropriate base to liberate the free amine for nucleophilic attack on the alkyl halide.[9]
Rationale for Reagent Selection:
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is effective in neutralizing the HCl salt and the acid generated during the reaction.[3] For more sterically hindered alkyl halides or less reactive systems, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can be employed.[6]
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the starting material and reagents while promoting the Sₙ2 reaction pathway.[3][9]
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can enhance the rate of reaction with alkyl chlorides or bromides by in-situ formation of the more reactive alkyl iodide via the Finkelstein reaction.[3]
Experimental Workflow:
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Protocol:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-3,4-Dimethylpiperidin-3-ol HCl (1.0 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
Add anhydrous acetonitrile to create a stirrable suspension (approximately 0.2-0.5 M concentration with respect to the starting material).
Begin stirring the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the inorganic salts through a pad of celite, and wash the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.
Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining inorganic impurities.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Parameter
Value/Reagent
Purpose
Starting Material
trans-3,4-Dimethylpiperidin-3-ol HCl
Piperidine scaffold
Alkylating Agent
Alkyl Halide (e.g., R-Br, R-I)
Introduces the R group
Base
K₂CO₃ or DIPEA
Neutralizes HCl and generates free amine
Catalyst
KI (optional)
Enhances reactivity of alkyl chlorides/bromides
Solvent
Anhydrous MeCN or DMF
Reaction medium
Temperature
Reflux (e.g., 82°C for MeCN)
Provides energy for the reaction
Stoichiometry
Amine:Alkyl Halide:Base (1:1.1:2.5)
Ensures complete consumption of amine
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation, particularly useful for introducing more complex or functionalized alkyl groups.[10] This method avoids the risk of over-alkylation that can sometimes occur with direct alkylation.[6]
Rationale for Reagent Selection:
Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse substituents.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a mild and selective reducing agent that preferentially reduces the in-situ formed iminium ion over the starting carbonyl compound.[10]
Base: A non-nucleophilic organic base like triethylamine (TEA) or DIPEA is required to neutralize the hydrochloride salt and generate the free amine.[5]
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[10]
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Step-by-Step Protocol:
To a dry round-bottom flask under an inert atmosphere, add trans-3,4-Dimethylpiperidin-3-ol HCl (1.0 eq) and anhydrous dichloromethane (DCM).
Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature to generate the free amine in situ.
Add the aldehyde or ketone (1.1 eq) and continue stirring at room temperature for 30-60 minutes to allow for iminium ion formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Value/Reagent
Purpose
Starting Material
trans-3,4-Dimethylpiperidin-3-ol HCl
Piperidine scaffold
Carbonyl Source
Aldehyde or Ketone
Precursor for the new N-substituent
Base
Triethylamine (TEA)
Neutralizes HCl salt
Reducing Agent
Sodium triacetoxyborohydride
Reduces the iminium ion intermediate
Solvent
Anhydrous DCM or DCE
Reaction medium
Temperature
Room Temperature
Mild reaction conditions
Stoichiometry
Amine:Carbonyl:Base:Reducer (1:1.1:2.2:1.5)
Optimized for high conversion
Part 2: Derivatization of the Tertiary Hydroxyl Group
The tertiary alcohol at C3 presents a significant synthetic challenge due to steric hindrance. The following protocols outline methods to achieve esterification and etherification.
Protocol 3: Esterification of the Sterically Hindered Tertiary Alcohol
Standard Fischer esterification conditions are generally ineffective for tertiary alcohols.[11] A more robust approach involves the activation of the carboxylic acid.
Rationale for Reagent Selection:
Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) can form a highly reactive benzotriazole ester intermediate, which then reacts with the sterically hindered alcohol.[2][12]
Base/Catalyst: A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often essential to facilitate the final acylation step.[12]
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
Experimental Workflow:
Caption: Workflow for Hindered Esterification.
Step-by-Step Protocol:
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq), EDC (1.2 eq), HOBt (1.2 eq), and anhydrous DCM.
Cool the mixture to 0°C in an ice bath and stir for 15 minutes to pre-activate the carboxylic acid.
Add a solution of trans-3,4-Dimethylpiperidin-3-ol (free base, 1.0 eq) and DMAP (1.2 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require gentle heating for particularly hindered substrates.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Value/Reagent
Purpose
Starting Material
trans-3,4-Dimethylpiperidin-3-ol (free base)
Alcohol component
Acid
Carboxylic Acid (R-COOH)
Acyl group source
Coupling Agents
EDC / HOBt
Activates the carboxylic acid
Catalyst
DMAP
Nucleophilic catalyst
Solvent
Anhydrous DCM
Reaction medium
Temperature
0°C to Room Temperature
Controlled reaction conditions
Stoichiometry
Alcohol:Acid:EDC:HOBt:DMAP (1:1.2:1.2:1.2:1.2)
Ensures efficient coupling
Protocol 4: Etherification of the Tertiary Hydroxyl Group
The formation of ethers from tertiary alcohols is challenging and often requires forcing conditions. A modified Williamson ether synthesis or Mitsunobu reaction may be attempted, though the latter is known to be difficult with tertiary alcohols.[7][13] An alternative is acid-catalyzed etherification.
Rationale for Reagent Selection:
Catalyst: A strong Lewis acid such as iron(III) triflate (Fe(OTf)₃) can catalyze the dehydrative etherification between two alcohols or an alcohol and an alkyl halide.[14]
Alkylating Agent: A primary alcohol can be used as the alkylating agent in a cross-etherification reaction.
Solvent: A non-coordinating solvent like DCM is suitable.
To a dry round-bottom flask under an inert atmosphere, add trans-3,4-Dimethylpiperidin-3-ol (free base, 1.0 eq), the primary alcohol (e.g., benzyl alcohol, 2.0 eq), and anhydrous DCM.
Add iron(III) triflate (Fe(OTf)₃, 5 mol %) to the solution.
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Note on Mitsunobu Reaction: While the Mitsunobu reaction is a powerful tool for alcohol derivatization with inversion of stereochemistry, its application to tertiary alcohols is often low-yielding or unsuccessful due to steric hindrance.[7][15][16] If attempted, elevated temperatures and longer reaction times may be necessary.[15]
Part 3: Analytical Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the success of the derivatization.
N-Alkylation: The appearance of new signals corresponding to the protons of the introduced alkyl group is a primary indicator. The chemical shifts of the piperidine ring protons, particularly those alpha to the nitrogen (H2 and H6), will also shift upon alkylation.
O-Acylation/O-Alkylation: The disappearance of the broad singlet corresponding to the hydroxyl proton is a key diagnostic. New signals for the acyl or alkyl group will appear. The methyl group at C3 will likely experience a downfield shift upon esterification or etherification.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
N-Alkylation: New signals for the N-alkyl group will be observed. The carbons of the piperidine ring, especially C2 and C6, will show a change in chemical shift.
O-Acylation: The appearance of a new carbonyl signal (typically ~170 ppm) for the ester is a definitive indicator. The C3 carbon will shift downfield.
O-Alkylation: A new signal for the ether linkage carbon and a downfield shift of the C3 carbon will be observed.
Expected ¹H NMR Chemical Shifts for the Piperidine Core: The chemical shifts for the protons on the piperidine ring can be complex due to conformational effects. In general, axial and equatorial protons will have different chemical shifts and coupling constants. The trans relationship of the methyl groups will influence the preferred conformation of the ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.[15]
Electrospray Ionization (ESI): This soft ionization technique will typically show the protonated molecule [M+H]⁺, confirming the molecular weight of the derivative.
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for piperidine derivatives include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[9][15]
Neutral Loss: Loss of small molecules such as water (from the starting material if unreacted) or the newly introduced functional group (e.g., loss of a carboxylic acid from an ester).[15]
Ring Fission: Cleavage of the piperidine ring itself.[9]
Conclusion
trans-3,4-Dimethylpiperidin-3-ol HCl is a valuable and versatile scaffold for the generation of novel chemical entities in drug discovery. By understanding its inherent reactivity and employing the appropriate synthetic strategies, the secondary amine and sterically hindered tertiary alcohol can be selectively functionalized to produce a diverse array of derivatives. The protocols detailed in these application notes provide a robust starting point for researchers to explore the chemical space around this promising core structure. Careful execution of these synthetic methods, coupled with thorough analytical characterization, will enable the efficient generation and validation of new compounds for biological evaluation.
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Wang, X., et al. (2019). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Taylor & Francis.
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He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
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Various Authors. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
Ivanov, I. I., et al. (2019). Structure elucidation and complete assignment of H and C NMR data of Piperine.
Gómez-Calvario, V., & Rios, M. Y. (2019). 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. PubMed.
Application Note: Scale-Up Procedure for trans-3,4-Dimethylpiperidin-3-ol HCl Production
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Substituted piperidinols are privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Substituted piperidinols are privileged scaffolds in modern medicinal chemistry, frequently serving as critical building blocks for kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands[1]. The trans-3,4-dimethylpiperidin-3-ol motif provides a highly rigid vector for hydrogen bonding via the tertiary hydroxyl group, while the adjacent methyl groups offer lipophilic packing within target binding pockets[2].
However, the synthesis of this building block at scale presents a significant stereochemical challenge: controlling the diastereoselectivity during the installation of the C3 quaternary center.
This application note details a robust, scalable, and self-validating 3-step process to produce trans-3,4-dimethylpiperidin-3-ol hydrochloride. The route leverages the inherent conformational bias of 1-benzyl-4-methylpiperidin-3-one. As demonstrated by Zhang et al., Grignard additions to N-protected piperidin-3-ones can achieve high diastereoselectivity[3]. The N-benzyl protecting group imposes
-strain, directing the nucleophilic attack of the methyl Grignard reagent to the less hindered axial face. This yields the desired trans relationship between the newly installed 3-methyl group and the equatorial 4-methyl group.
Figure 1: Contextual signaling pathway showing the inhibitory target of piperidinol-derived APIs.
Process Overview & Synthetic Strategy
The scale-up strategy is designed to minimize cryogenic requirements, avoid chromatographic purification, and utilize thermodynamic sinks (crystallization) to upgrade diastereomeric purity (dr).
Diastereoselective Methylation: Grignard addition in 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is selected over standard THF due to its lower water miscibility, which drastically improves phase separation during the aqueous quench at scale.
Catalytic Hydrogenolysis: N-debenzylation using 10% Pd/C under hydrogen pressure.
Salt Formation & dr Upgrading: Precipitation of the hydrochloride salt in Isopropanol (IPA). This step acts as a thermodynamic sink, selectively crystallizing the trans isomer and purging the minor cis impurity into the mother liquor.
Figure 2: 3-step synthetic workflow for trans-3,4-Dimethylpiperidin-3-ol HCl production.
Step-by-Step Scale-Up Protocols
Step 1: Diastereoselective Grignard Addition
Causality Focus: Temperature control is critical here. Allowing the internal temperature to rise above 0 °C increases the rate of ketone enolization over nucleophilic addition, reducing overall yield and degrading the diastereomeric ratio.
Reactor Preparation: Purge a 20 L jacketed glass reactor with
for 30 minutes.
Charge Starting Material: Add 1-benzyl-4-methylpiperidin-3-one (1.00 kg, 4.92 mol)[1] and anhydrous 2-MeTHF (8.0 L). Stir at 200 rpm until fully dissolved.
Cooling: Circulate coolant to bring the internal temperature (
) to -10 °C.
Grignard Addition: Slowly dose Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 2.13 L, 6.40 mol) via an addition funnel over 2.5 hours. Maintain
between -10 °C and 0 °C.
Reaction Maturation: Stir for an additional 2 hours at 0 °C.
In-Process Control (IPC): Sample 1 mL, quench with saturated
, and analyze the organic layer via HPLC. Proceed when starting material is < 1.0% Area.
Quench & Workup: Transfer the reaction mixture slowly into a secondary vessel containing pre-chilled (5 °C) saturated aqueous
(5.0 L), keeping < 15 °C. Separate the aqueous layer. Wash the organic layer with 10% brine (3.0 L).
Concentration: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to yield 1-benzyl-trans-3,4-dimethylpiperidin-3-ol as a pale yellow oil. (Expected dr: ~92:8).
Causality Focus: Methanol is chosen as the solvent to ensure the free base remains fully soluble, preventing catalyst fouling. The system must be rigorously purged of oxygen to prevent the pyrophoric ignition of Pd/C.
Reactor Preparation: Charge a 10 L Hastelloy pressure reactor with the intermediate oil from Step 1 (~1.08 kg) and Methanol (6.0 L).
(3 cycles, 30 psi), followed by (3 cycles, 30 psi). Pressurize the reactor to 40 psi with and heat to 40 °C.
Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 6-8 hours.
IPC: Vent the reactor, purge with
, and analyze an aliquot via GC-MS. Proceed when the benzyl-protected intermediate is < 0.5%.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (1.0 L). Safety Note: Keep the filtered catalyst wet with water immediately after filtration to prevent fires.
Concentration: Evaporate the filtrate to dryness to afford trans-3,4-dimethylpiperidin-3-ol (free base) as a crude solid.
Step 3: Hydrochloride Salt Formation & dr Upgrading
Causality Focus: The crude free base contains ~8% of the unwanted cis-isomer. Isopropanol (IPA) provides differential solubility for the diastereomeric salts. The trans-isomer HCl salt is highly crystalline and insoluble in cold IPA, allowing the cis-isomer to be purged entirely into the mother liquor.
Dissolution: Transfer the crude free base (~600 g) to a 10 L jacketed reactor. Add Isopropanol (IPA, 4.0 L) and heat to 40 °C to achieve a clear solution.
Salt Formation: Slowly add a solution of 5-6 N HCl in IPA (850 mL) over 1 hour. A white precipitate will begin to form.
Thermodynamic Maturation: Heat the suspension to 65 °C until the solid completely dissolves (add up to 500 mL additional IPA if necessary).
Controlled Cooling: Cool the reactor at a rate of 10 °C/hour down to 5 °C. Hold at 5 °C for 4 hours to maximize crystal yield.
Isolation: Filter the white crystalline solid via a Nutsche filter. Wash the cake with cold IPA (1.0 L) followed by Ethyl Acetate (1.0 L) to facilitate drying.
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.
Quantitative Data & Analytics
The following table summarizes the expected performance metrics across the 3-step scale-up campaign.
Process Step
Intermediate / Product
Yield (%)
Purity (HPLC Area %)
Diastereomeric Ratio (dr)
Step 1
1-Benzyl-trans-3,4-dimethylpiperidin-3-ol
88%
94.5%
92:8 (trans:cis)
Step 2
trans-3,4-Dimethylpiperidin-3-ol (Free Base)
95%
95.2%
92:8 (trans:cis)
Step 3
trans-3,4-Dimethylpiperidin-3-ol HCl
78%
> 99.5%
> 99:1 (trans:cis)
Overall
Final API Building Block
~65%
> 99.5%
> 99:1
Safety & Troubleshooting
Grignard Exotherm (Step 1): The addition of MeMgCl is highly exothermic. If cooling capacity is lost, immediately halt the addition. Do not rely solely on the jacket temperature; monitor the internal thermocouple continuously.
Pyrophoric Catalyst (Step 2): Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Always charge the catalyst to the reactor under a strict nitrogen blanket and ensure the filter cake is wetted with water immediately post-filtration.
Low dr in Final Product (Step 3): If the final dr is below 99:1, the cooling ramp during crystallization was likely too fast, leading to kinetic entrapment of the cis isomer. Re-dissolve the batch in 10 volumes of IPA at 70 °C and repeat the cooling profile at a slower rate (5 °C/hour).
References
Zhang, J., Zhang, H.-K., & Huang, P.-Q. (2013). Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A. Beilstein Journal of Organic Chemistry, 9, 2358–2366. URL: [Link]
handling and storage protocols for trans-3,4-Dimethylpiperidin-3-ol HCl
Application Note: Handling, Storage, and Quality Control of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride Executive Summary trans-3,4-Dimethylpiperidin-3-ol Hydrochloride (CAS: 1951439-22-7 for (3R,4R) isomer) is a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Quality Control of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
Executive Summary
trans-3,4-Dimethylpiperidin-3-ol Hydrochloride (CAS: 1951439-22-7 for (3R,4R) isomer) is a specialized piperidine scaffold used as a chiral building block in the synthesis of CNS-active pharmaceutical agents and JAK3 inhibitors. As a secondary amine hydrochloride salt with a tertiary alcohol moiety, it exhibits significant hygroscopicity and stereochemical sensitivity. This guide outlines protocols to mitigate moisture-induced degradation, ensure stoichiometric integrity, and validate stereochemical purity during drug development workflows.
Respiratory: N95 respirator or formulation hood recommended during weighing of fine powders to prevent inhalation.
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if handling solutions in DMSO.
Ocular: Chemical safety goggles.
Storage Protocol: The "Dry-Chain" Methodology
The primary threat to the stability of trans-3,4-Dimethylpiperidin-3-ol HCl is moisture absorption, which alters the stoichiometry (leading to weighing errors) and can facilitate particle caking.
Long-Term Storage (Solid State)
Temperature: Store at 2°C to 8°C (Refrigerated).
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Container: Amber glass vials with Teflon-lined screw caps. Parafilm wrapping is insufficient; use electrical tape or heat-shrink bands for long-term sealing.
Desiccation: Place the primary vial inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (silica gel or molecular sieves).
Handling & Weighing Protocol
Equilibration: Allow the vial to warm to room temperature (20–25°C) for 30 minutes before opening. Rationale: Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid.
Environment: Weighing should ideally occur in a glove box or a humidity-controlled enclosure (<40% RH).
Resealing: Purge the headspace with Argon before resealing.
Storage Logic Diagram
The following decision tree illustrates the critical control points for maintaining compound integrity.
Figure 1: "Dry-Chain" storage and handling workflow to prevent hygroscopic degradation.
Solubilization & Solution Stability
Solvent Selection
Water (Milli-Q): Solubility > 50 mg/mL. Ideal for biological assays.
DMSO: Solubility ~30 mg/mL.[3] Preferred for stock solutions due to antimicrobial properties and freezing point.
Methanol: Solubility > 50 mg/mL. Good for analytical transfers but evaporates too quickly for storage.
Stock Solution Preparation (10 mM Example)
Calculate mass required based on the Salt Molecular Weight (165.66 g/mol ) , not the free base.
Dissolve the solid in anhydrous DMSO.
Vortex for 30 seconds. Sonicate if particles persist.
Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Store aliquots at -20°C . Stable for 3 months.
Quality Control: Self-Validating Protocols
To ensure scientific integrity, researchers must validate the material before critical assays.
Identity & Stereochemistry (1H NMR)
Solvent: D₂O (Deuterium Oxide).
Key Diagnostic Signals:
C3-Methyl: Look for a singlet (or doublet if coupling occurs) around 1.1–1.3 ppm.
C4-Methyl: Look for a doublet around 0.9–1.0 ppm.
Stereochemical Check: The coupling constants (
values) of the piperidine ring protons will confirm the trans relationship (axial-axial couplings are larger, ~10-12 Hz).
Validation: Compare integration of the methyl groups (3H each) to the ring protons to confirm no solvent occlusion.
Purity & Salt Stoichiometry
HPLC-CAD/ELSD: Since the compound lacks a strong chromophore (UV active only at low wavelengths ~205-210 nm), use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
trans-3,4-Dimethylpiperidin-3-ol HCl in opioid receptor research
Application Note: Utilizing trans-3,4-Dimethylpiperidin-3-ol HCl as a Core Scaffold in Novel Opioid Receptor Modulator Development Executive Summary & Pharmacophore Rationale The development of highly selective opioid re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing trans-3,4-Dimethylpiperidin-3-ol HCl as a Core Scaffold in Novel Opioid Receptor Modulator Development
Executive Summary & Pharmacophore Rationale
The development of highly selective opioid receptor modulators relies heavily on privileged stereochemical scaffolds. Historically, the trans-3,4-dimethylpiperidine backbone has served as the foundational pharmacophore for a major class of pure opioid receptor antagonists[1]. By appending a phenolic group to this ring, researchers developed , a potent peripherally acting mu-opioid receptor antagonist (PAMORA) used to treat postoperative ileus[2]. Similarly, derivatization of this scaffold led to JDTic, the first highly potent and selective kappa-opioid receptor (KOR) antagonist[3].
trans-3,4-Dimethylpiperidin-3-ol HCl represents a highly versatile, next-generation building block in this lineage. By replacing the bulky 4-aryl group with a compact 3-hydroxyl group, this scaffold dramatically alters the molecule's lipophilicity (LogP) and topological polar surface area (TPSA).
Mechanistic Causality: The trans-diaxial/diequatorial relationship of the methyl groups forces the piperidine ring into a rigid chair conformation that precisely mimics the spatial orientation of classical morphinans within the orthosteric binding pocket of the mu-opioid receptor (MOR).
The 3-Hydroxyl Vector: The 3-OH group acts as both a localized hydrogen-bond donor/acceptor and a synthetic handle. When designing PAMORAs, restricting blood-brain barrier (BBB) penetrance is critical to prevent the reversal of centrally mediated analgesia[4]. The 3-OH group increases the polar surface area, making it an ideal anchor for attaching zwitterionic or bulky hydrophilic moieties that ensure peripheral restriction.
Comparative Pharmacological Profile
To understand the structural trajectory from classical antagonists to novel 3-OH derivatives, it is essential to compare their binding affinities and functional efficacies across opioid receptor subtypes.
Table 1: Quantitative Pharmacological Data of 3,4-Dimethylpiperidine Scaffolds
The following protocols detail the synthesis and pharmacological validation of novel opioid modulators derived from trans-3,4-Dimethylpiperidin-3-ol HCl.
Caption: Experimental workflow for developing novel peripherally acting opioid modulators.
Protocol A: N-Alkylation of trans-3,4-Dimethylpiperidin-3-ol HCl
Objective: Attach a peripheral targeting moiety to the piperidine nitrogen.
Causality: The HCl salt must be neutralized to liberate the secondary amine, rendering it nucleophilic for the subsequent
reaction.
Alkylation: Add the desired alkyl halide (1.1 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq). Stir at 60°C for 12 hours under inert
atmosphere.
Causality: NaI facilitates a Finkelstein reaction, converting the alkyl chloride/bromide into a more reactive alkyl iodide in situ, accelerating N-alkylation while minimizing O-alkylation at the sterically hindered 3-OH position.
System Validation: Monitor reaction completion via LC-MS. The presence of a single major peak matching the target mass confirms regioselective N-alkylation.
Protocol B: In Vitro Radioligand Competition Binding Assay
Objective: Determine the binding affinity (
) of the synthesized derivative at the MOR.
Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of
(a MOR-selective agonist), and varying concentrations of the test compound (0.01 nM to 10 µM) in a final volume of 200 µL.
Causality: Using a radioligand concentration well below its
prevents ligand depletion and ensures the system operates under Michaelis-Menten kinetics, allowing accurate calculation of via the Cheng-Prusoff equation.
Termination: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
System Validation: Define non-specific binding (NSB) using 10 µM Naloxone. A Z'-factor > 0.6 using unlabeled DAMGO as a positive control validates the assay's robustness.
Protocol C: Functional
Binding Assay
Objective: Confirm pure antagonist efficacy by measuring the inhibition of G-protein coupling.
The measures receptor-mediated G-protein activation, capturing one of the earliest events in the GPCR signaling cascade[6],[7].
Assay Buffer: Prepare buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM
, 1 mM EDTA, pH 7.4.
Causality:
is an absolute requirement for G-protein nucleotide exchange. NaCl maintains physiological ionic strength and limits basal, agonist-independent G-protein coupling[8].
Reaction Mixture: Incubate 10 µg of membrane protein with 20 µM GDP and 0.1 nM
Causality: GDP is kept in deliberate excess to suppress basal G-protein activation, maximizing the signal-to-noise ratio when measuring competitive inhibition[8].
Antagonist Titration: Stimulate the membranes with a fixed
concentration of DAMGO. Simultaneously add titrating concentrations of the novel trans-3,4-Dimethylpiperidin-3-ol derivative.
System Validation: Include a basal control (no agonist/antagonist) and an NSB control (10 µM unlabeled GTPγS)[6]. A pure antagonist will shift the DAMGO dose-response curve to the right without altering the basal
binding levels.
Mechanism of Action: Peripheral MOR Antagonism
Caption: Competitive antagonism at the enteric mu-opioid receptor preventing G-protein coupling.
By utilizing the trans-3,4-Dimethylpiperidin-3-ol scaffold, researchers can engineer molecules that competitively block endogenous opioids at the enteric MOR. Because the optimized derivatives cannot cross the BBB, they prevent GI-specific G-protein coupling and subsequent adenylate cyclase inhibition without disrupting central analgesia.
References
Title: The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Source: PubMed Central (PMC). URL: [Link][1]
Title: Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of JDTic. Source: PubMed Central (PMC). URL: [Link][3]
Title: Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. Source: PubMed Central (PMC). URL: [Link][2]
Title: [35S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord. Source: Pharmacology, Biochemistry, and Behavior. URL: [Link][6]
Title: The[35S]GTPγS binding assay: Approaches and applications in pharmacology. Source: ResearchGate. URL: [Link][7]
Title: Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor. Source: European Journal of Pharmacology (via PMC). URL: [Link][8]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Process Optimization for trans-3,4-Dimethylpiperidin-3-ol HCl
Part 1: Executive Summary & Strategic Rationale
The compound trans-3,4-Dimethylpiperidin-3-ol Hydrochloride (CAS: 1951439-22-7) represents a high-value chiral building block, structurally analogous to the core scaffold of μ-opioid receptor antagonists (e.g., Alvimopan). Its dual functionality—a secondary amine and a tertiary alcohol at a quaternary center—presents unique solvation challenges.
The HCl salt form significantly improves stability but complicates nucleophilic substitution reactions (N-alkylation/acylation) due to poor solubility in standard non-polar organic solvents. Traditional protocols often rely on hazardous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
This guide provides a "Green Chemistry" aligned protocol focusing on:
2-Methyltetrahydrofuran (2-MeTHF) as a superior, bio-renewable replacement for DCM/THF.
Biphasic Salt Breaking strategies to maximize yield and minimize unit operations.
Thermodynamic Solubility Modeling to predict optimal crystallization windows.
Part 2: Solvent Selection Framework
The selection logic relies on matching Hansen Solubility Parameters (HSP) while adhering to CHEM21 safety guidelines.
Solubility & Reactivity Profile
Solvent Class
Representative Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Green Score (CHEM21)
Recommendation
Chlorinated
Dichloromethane (DCM)
Poor
Excellent
Hazardous
Avoid (Phase out)
Polar Aprotic
DMF / NMP
Excellent
Excellent
Hazardous
Avoid (Work-up difficulty)
Ethers
THF
Very Poor
Good
Problematic
Substitute (Peroxides)
Bio-Ethers
2-MeTHF
Moderate
Excellent
Recommended
Primary Choice
Esters
Isopropyl Acetate (IPAc)
Poor
Good
Recommended
Crystallization
Alcohols
Methanol / Ethanol
Excellent
Excellent
Recommended
Salt Break Only
The Case for 2-Methyltetrahydrofuran (2-MeTHF)
Mechanistic Advantage: 2-MeTHF forms a distinct organic layer with water (unlike THF/Dioxane), allowing for a "one-pot" salt break and reaction sequence.
Thermal Stability: Higher boiling point (80°C) than THF (66°C) allows for faster reaction kinetics without pressurization.
Partition Coefficient: The free base of trans-3,4-dimethylpiperidin-3-ol partitions aggressively into 2-MeTHF (
), ensuring efficient extraction from the aqueous neutralization phase.
Part 3: Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the optimized experimental workflow.
Figure 1: Solvent Selection Decision Matrix
Caption: Decision matrix prioritizing biphasic 2-MeTHF systems to avoid hazardous dipolar aprotic solvents.
Figure 2: Optimized "One-Pot" Process Flow
Caption: Integrated workflow combining salt-breaking and N-functionalization in a single solvent system.
Part 4: Detailed Experimental Protocol
Objective: N-Alkylation of trans-3,4-Dimethylpiperidin-3-ol HCl without intermediate isolation of the free base.
Materials:
trans-3,4-Dimethylpiperidin-3-ol HCl (1.0 eq)
2-Methyltetrahydrofuran (2-MeTHF) (10 V)
Sodium Hydroxide (2M aq) or Potassium Carbonate (3.0 eq in water)
Electrophile (e.g., Benzyl Bromide) (1.1 eq)
Step-by-Step Methodology:
Salt Break (Biphasic):
Charge the reaction vessel with 1.0 eq of the piperidine HCl salt.
Add 5.0 volumes of 2-MeTHF. (Note: The salt will likely remain suspended).
Add 3.0 eq of 2M NaOH (or saturated
) dropwise while stirring vigorously at 20-25°C.
Mechanism:[1][2][3] The HCl is neutralized in the aqueous phase; the lipophilic free base immediately partitions into the 2-MeTHF layer.
Stir for 30 minutes. Stop agitation and allow phases to separate.
Phase Separation & Drying:
Drain the lower aqueous layer (waste).
Critical Step: The 2-MeTHF layer contains the free base but is saturated with water (~4%). Perform an azeotropic distillation (strip 2-3 volumes and replenish with dry 2-MeTHF) to reduce water content to <0.1%.
Why? Water can hydrolyze sensitive electrophiles (e.g., acid chlorides) or inhibit alkylation rates.
Reaction:
Add 1.1 eq of the electrophile to the dried 2-MeTHF solution.
Add a scavenger base if acid is generated (e.g., Triethylamine or solid
), though often the excess inorganic base from step 1 is sufficient if not separated (Phase Transfer Catalysis mode).
Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC.
Work-up & Isolation:
Wash the organic mixture with water (3 vol) to remove salts.
Solvent Swap: Distill off 2-MeTHF and replace with Isopropyl Acetate (IPAc) or Heptane to induce crystallization of the product.
Cool to 0°C, filter, and dry.
Part 5: Troubleshooting & Critical Parameters
Issue: Poor Phase Separation.
Cause: The piperidinol functionality (tertiary -OH) increases water solubility.
Solution: Saturate the aqueous phase with NaCl (brine) during the salt break to force the organic molecule into the 2-MeTHF layer ("Salting out").
Issue: Low Reaction Rate.
Cause: Steric hindrance from the 3,4-dimethyl substitution pattern.
Solution: Increase temperature to reflux (80°C in 2-MeTHF). If using a milder base (
), add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
Stereochemical Integrity:
The trans-3,4 stereocenter is generally stable under basic alkylation conditions. Avoid strong Lewis acids which might induce dehydration of the tertiary alcohol.
References
Pfizer Inc. "Pfizer Solvent Selection Guide." Green Chemistry, 2008.[4] Link
CHEM21 Consortium. "CHEM21 Solvent Selection Guide: A Survey of Publicly Available Solvent Selection Guides." Green Chemistry, 2016.[5] Link
Werner, L. et al. "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane." Organic Process Research & Development, 2013. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 134693699, (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride." PubChem, 2023. Link
Zimmerman, D. M. et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry, 1978. (Foundational chemistry for this scaffold). Link
Technical Support Center: Optimizing the Synthesis of trans-3,4-Dimethylpiperidin-3-ol HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing substituted piperidines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing substituted piperidines. The target molecule, trans-3,4-dimethylpiperidin-3-ol hydrochloride[1], is a highly valuable heterocyclic building block. However, its synthesis via the Grignard addition of a methyl nucleophile to a 1-protected-4-methylpiperidin-3-one is notoriously problematic.
This guide provides a self-validating, field-proven workflow to overcome the two primary failure modes in this synthesis: ketone enolization and poor diastereoselectivity .
Synthesis Workflow Visualization
Workflow for the optimized, organocerium-mediated synthesis of trans-3,4-Dimethylpiperidin-3-ol HCl.
Mechanistic Insights: The "Why" Behind the Protocol
To achieve high yields, we must understand the causality behind experimental failures.
The Enolization Problem:
The alpha-protons of 4-methylpiperidin-3-one are highly acidic. Standard Grignard reagents (like Methylmagnesium bromide, MeMgBr) act as strong bases. Instead of attacking the carbonyl carbon, they deprotonate the alpha-position, leading to near-quantitative recovery of the starting material upon aqueous workup.
The Diastereoselectivity Problem:
To obtain the trans-3,4-dimethyl isomer, the incoming methyl group at C3 must be positioned trans to the existing methyl group at C4. Assuming the C4-methyl occupies the thermodynamically favored equatorial position, an equatorial attack by the nucleophile is required (placing the new C3-methyl equatorial and the C3-hydroxyl axial). Standard Grignard additions often favor axial attack, yielding the undesired cis isomer.
The Solution: Organocerium Chemistry
By pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl3) and generating an organocerium reagent (
), we drastically alter the reaction dynamics. Organocerium reagents are highly oxophilic but significantly less basic than standard Grignard reagents[2]. This effectively suppresses enolization, allowing for quantitative addition to the carbonyl[3][4]. Furthermore, the bulky nature of the organocerium complex at low temperatures (-78 °C) forces the nucleophile to attack from the less sterically hindered equatorial face, enriching the desired trans diastereomer.
Optimization Data Matrix
The following table summarizes the quantitative improvements achieved by switching from standard Grignard conditions to the optimized organocerium protocol.
Reaction Condition
Conversion (%)
Yield of trans Isomer (%)
Diastereomeric Ratio (trans:cis)
Primary Failure Mode
MeMgBr (THF, 0 °C)
< 40%
15%
1:1.5
Severe enolization
MeMgBr (THF, -78 °C)
< 50%
22%
1:1.2
Enolization, poor d.r.
CeCl3 + MeMgBr (THF, -78 °C)
> 95%
75%
4:1
None (Optimized)
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system; the success of the downstream hydrogenolysis depends entirely on the rigorous workup in Step 2.
Step 1: Preparation of the Organocerium Reagent
Drying CeCl3: Place
in a flask under high vacuum. Heat gradually to 90 °C for 1 hour, then increase to 140 °C for 2 hours. Causality: Rapid heating causes the salt to hydrolyze in its own water of crystallization, permanently deactivating it[2].
Suspend the anhydrous
in dry THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to ensure a uniform suspension.
Cool the suspension to -78 °C.
Dropwise add MeMgBr (3.0 M in diethyl ether, 1.5 eq). Stir for 30 minutes at -78 °C to form the active
complex.
Step 2: Nucleophilic Addition & Workup
Dissolve 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in a minimal amount of dry THF.
Add the ketone solution dropwise to the organocerium mixture at -78 °C.
Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
Critical Quench: Quench carefully with saturated aqueous
. Immediately add 10% aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour. Causality: This breaks the intractable cerium/magnesium emulsion, ensuring the organic layer is free of heavy metals that would otherwise poison the palladium catalyst in Step 4.
Extract with EtOAc, dry over
, and concentrate under reduced pressure.
Step 3: Diastereomeric Separation
The crude mixture contains a ~4:1 ratio of trans:cis isomers.
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure trans-1-benzyl-3,4-dimethylpiperidin-3-ol.
Step 4: Deprotection (Hydrogenolysis)
Dissolve the purified trans intermediate in MeOH (10 mL/mmol).
Add 10% Pd/C catalyst (10% w/w).
Purge the vessel and stir under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) for 12 hours at room temperature.
Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the free base.
Step 5: Final Salt Formation
Dissolve the free base in dry diethyl ether.
Cool to 0 °C and dropwise add 4.0 M HCl in dioxane until precipitation is complete.
Filter the white precipitate, wash with cold ether, and dry under high vacuum to yield pure trans-3,4-dimethylpiperidin-3-ol HCl.
Troubleshooting & FAQs
Q1: My Grignard addition yields mostly recovered starting material, even when using CeCl3. What went wrong?A1: The most common culprit is incomplete drying of the
, or heating it too rapidly during the drying phase. If hydrolyzes to due to its own hydrate water[2], it loses its oxophilic activation properties. The MeMgBr then acts purely as a base, causing enolization[3]. Ensure you follow the step-wise heating protocol under high vacuum.
Q2: During the hydrogenolysis of the N-benzyl group (Step 4), my reaction stalls completely. Why?A2: Your palladium catalyst has been poisoned by residual cerium or magnesium salts carried over from the Grignard addition. This is why the Rochelle's salt workup in Step 2 is a mandatory, self-validating step. If your reaction has already stalled, filter off the dead catalyst, wash the organic mixture with 1 M NaOH, re-extract, and restart the hydrogenation with fresh Pd/C.
Q3: Can I use a Boc-protected piperidinone instead of a Benzyl-protected one?A3: Yes. The organocerium addition works exceptionally well with N-Boc-4-methylpiperidin-3-one[2]. If you use the Boc protecting group, you can skip the hydrogenolysis step entirely. Instead, treat the purified intermediate directly with 4.0 M HCl in dioxane, which will simultaneously cleave the Boc group and form the desired hydrochloride salt.
purification methods for trans-3,4-Dimethylpiperidin-3-ol hydrochloride
Welcome to the Technical Support Center for the purification and resolution of trans-3,4-Dimethylpiperidin-3-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and resolution of trans-3,4-Dimethylpiperidin-3-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks process chemists face when handling substituted piperidinols: diastereomeric separation, enantiomeric resolution, and the isolation of highly hygroscopic hydrochloride salts.
This guide moves beyond basic instructions, focusing on the thermodynamic and kinetic causality behind each operation to ensure your workflows are robust, scalable, and self-validating.
Module 1: Diastereomeric Separation (cis vs. trans)
Q: Following the reduction of our piperidinone precursor, our NMR indicates a mixture of cis and trans diastereomers. What is the thermodynamic basis for their separation, and how can we isolate the trans isomer efficiently?
A: The separation of cis and trans piperidinols relies on their distinct spatial arrangements, which dictate their dipole moments and interaction with stationary phases. In the trans isomer, the C3-hydroxyl and C4-methyl groups are on opposite faces of the piperidine ring (typically adopting a diequatorial or diaxial conformation depending on N-substitution). This spatial divergence alters the hydrogen-bonding capacity of the hydroxyl group with silica gel compared to the cis isomer, allowing for chromatographic separation.
To validate the success of your separation,
H NMR is your primary in-process control (IPC). The chemical shift and coupling constants of the C3-proton are highly diagnostic. Trans-isomers typically display large vicinal coupling constants ( Hz) indicative of an axial-axial relationship[1], and their C3-proton resonates further downfield compared to the cis counterpart[2].
Quantitative Data: Analytical Differentiation
Parameter
cis-Isomer
trans-Isomer
Causality / Diagnostic Value
H NMR (C3-H Shift)
~3.85 ppm
~4.42 ppm
Driven by axial vs. equatorial shielding environments[2].
H NMR ()
Small (< 5 Hz)
Large (9-11 Hz)
Trans isomers exhibit distinct axial-axial proton coupling[1].
Chromatographic
Lower (More polar)
Higher (Less polar)
Steric shielding of the OH group affects silica binding affinity.
Self-Validating Protocol: Do not attempt to separate the hydrochloride salts directly; the ionic nature masks the subtle polarity differences of the diastereomers.
Free-Basing: Suspend the crude cis/trans hydrochloride salt mixture in dichloromethane (DCM). Slowly add 1M aqueous NaOH until the aqueous layer reaches pH 10-11.
Extraction: Extract the free base into the DCM layer. Wash with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure.
Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (with 1% Triethylamine to prevent amine tailing). The trans isomer typically elutes first.
Validation (IPC): Before pooling fractions, run a
H NMR on a concentrated aliquot. Proceed only if the C3-proton exhibits the characteristic doublet of triplets with Hz, confirming the trans configuration.
Workflow for the isolation and purification of trans-3,4-dimethylpiperidin-3-ol hydrochloride.
Module 2: Enantiomeric Resolution
Q: We need enantiomerically pure (3R,4R)-3,4-dimethylpiperidin-3-ol. Should we use chiral preparative chromatography or classical resolution?
A: While chiral HPLC is excellent for milligram-scale validation, classical diastereomeric salt formation remains the most scalable and cost-effective approach for bulk synthesis[3]. By reacting the racemic trans free base with an enantiopure chiral acid (such as D-(-)-mandelic acid), you generate a pair of diastereomeric salts. Because these salts possess different lattice energies and solvation dynamics, they exhibit distinct solubilities, allowing for separation via fractional crystallization. D-mandelic acid has been specifically proven to be highly effective for the resolution of structurally similar 3-substituted piperidines[4].
Step-by-Step Methodology: Diastereomeric Salt Resolution
Salt Formation: Dissolve the racemic trans-free base in absolute ethanol. In a separate flask, dissolve 1.0 equivalent of D-(-)-mandelic acid in ethanol.
Crystallization: Combine the solutions at 60 °C and allow the mixture to cool slowly to room temperature, then to 4 °C overnight. The less soluble diastereomeric salt will precipitate[3].
Liberation: Filter the crystals and suspend them in water. Add 1M NaOH to liberate the enantiopure free base, and extract with DCM.
Validation (IPC): Perform chiral HPLC on the organic extract. If the enantiomeric excess (ee) is < 98%, repeat the crystallization step (reslurrying the salt in hot ethanol) before final liberation.
Classical chiral resolution of racemic trans-piperidinol using diastereomeric salt formation.
Module 3: Hydrochloride Salt Formation & Recrystallization
Q: The isolated trans-3,4-dimethylpiperidin-3-ol hydrochloride salt is gummy and hygroscopic. How do we achieve a free-flowing, analytically pure crystalline powder?
A: Piperidine hydrochlorides are notoriously prone to trapping water and organic solvents, leading to "oiling out" rather than crystallization. This phenomenon is driven by the high hydration energy of the protonated secondary amine. To force crystallization, the solvent system must have a steep solubility curve and strictly exclude water[5].
Solubilizes the salt at reflux; provides a steep cooling curve[5].
Isopropanol (iPrOH)
Primary Solvent
Moderate
Lower solubility than EtOH; excellent for initial crude precipitation.
Diethyl Ether
Anti-solvent
High
Forces crystallization by rapidly lowering the dielectric constant of the medium.
Acetone
Anti-solvent
Moderate
Good for removing lipophilic organic impurities, but risks Schiff base formation if trace free amine is present.
Step-by-Step Methodology: Anhydrous Salt Formation
Dissolution: Dissolve the validated, dry trans-free base in anhydrous isopropanol (iPrOH) under a nitrogen atmosphere. Causality: Excluding atmospheric moisture prevents the hygroscopic HCl salt from forming a hydrate.
Acidification: Slowly add a stoichiometric amount of anhydrous HCl (typically 2M in diethyl ether) dropwise at 0 °C until the pH of an aliquot spotted on wet pH paper reads ~2.
Precipitation: If the solution remains clear, add additional anhydrous diethyl ether (anti-solvent) dropwise until turbidity persists. Stir for 1 hour at 0 °C to mature the crystals.
Validation (IPC): Filter the solid rapidly under a nitrogen blanket. Determine the melting point; a sharp melting point indicates high purity and the absence of trapped solvent. If the melting range is broad, recrystallize from boiling absolute ethanol, using diethyl ether to induce cloudiness at reflux before cooling.
References
1.[3] BenchChem. "chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol - Benchchem." Available at:
2.[5] BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem." Available at:
3.[4] Google Patents. "CN103435538A - (R)-3-amino piperidine hydrochloride preparation method." Available at:
4.[2] PMC (NIH). "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." Available at:
5.[1] Arkat USA. "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration." Available at:
recrystallization techniques for trans-3,4-Dimethylpiperidin-3-ol HCl
Technical Support Center: Recrystallization of trans-3,4-Dimethylpiperidin-3-ol HCl Executive Summary The purification of 3,4-dimethylpiperidin-3-ol hydrochloride presents a dual challenge: handling the inherent hygrosco...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization of trans-3,4-Dimethylpiperidin-3-ol HCl
Executive Summary
The purification of 3,4-dimethylpiperidin-3-ol hydrochloride presents a dual challenge: handling the inherent hygroscopicity of piperidinol salts and achieving diastereomeric resolution (separating trans from cis).[1] This guide moves beyond generic protocols to address the specific physicochemical behavior of 3,4-disubstituted piperidine salts.
The trans-isomer typically exhibits higher lattice energy than the cis-isomer, making fractional recrystallization a viable method for enrichment.[1] However, the presence of the C3-hydroxyl group creates a high risk of "oiling out" if supersaturation and water content are not rigorously controlled.
Part 1: Solvent System Selection Strategy
The choice of solvent is the single most critical variable. For piperidinol HCl salts, we prioritize solvents that balance ionic solubility with the ability to reject the cis-isomer.
Table 1: Solvent Performance Matrix
Solvent System
Role
Suitability Rating
Technical Notes
Isopropanol (IPA)
Primary Solvent
High
Excellent thermal gradient solubility.[1] Often the best starting point for HCl salts.
Anhydrous MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1]
Step-by-Step Workflow:
Saturation (Reflux):
Place crude solid in a round-bottom flask with a magnetic stir bar.
Add minimum hot anhydrous IPA (approx. 80°C) dropwise.
Target: A clear solution with no visible solids. If a small amount of insoluble residue remains (likely inorganic salts), perform a hot filtration immediately.
Nucleation (The Critical Window):
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if necessary).
Do not place directly on ice.[1] Rapid cooling traps the cis-isomer and impurities.[1]
Observation: If the solution remains clear at 40°C, add the anti-solvent (MTBE) dropwise until a faint, persistent turbidity appears, then add 1-2 drops of IPA to clear it.
Crystallization:
Once the solution reaches room temperature (20-25°C), seed crystals (if available) should be added.[1]
Transfer to a fridge (4°C) for 4–12 hours.
Final Stage: Transfer to a freezer (-20°C) for 2 hours to maximize yield.
Isolation:
Filter rapidly under nitrogen or argon blanket (to prevent moisture absorption).[1]
Wash with cold (0°C) MTBE/IPA (9:1 mixture).
Dry in a vacuum oven at 40°C for 24 hours.
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific failure modes reported by users working with piperidine amino-alcohols.
Q1: My product "oiled out" (formed a sticky gum) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with amino-alcohols due to hydrogen bonding.[1]
Cause 1: Wet Solvent. The presence of water lowers the melting point of the solvated salt.
Fix: Redissolve the oil in absolute ethanol, rotovap to dryness (azeotroping with toluene if necessary to remove water), and restart with strictly anhydrous IPA.
Fix: Reheat the mixture to dissolve the oil. Allow it to cool very slowly. Vigorous stirring can sometimes induce oiling; try slow stirring or static cooling.[1]
Mechanism:[1][3][4][6][7] The solvent dissolves the surface impurities and the more soluble cis-isomer from the crystal lattice, leaving the purer trans-isomer behind (Ostwald Ripening).[1]
Q3: The crystals are extremely hygroscopic and turn to liquid on the filter paper.
Immediate Action: Do not use open suction filtration if humidity is high.[1] Use a Schlenk frit or a positive pressure filtration system under Nitrogen.
Storage: Store the final product in a desiccator over P₂O₅ or KOH pellets.
Part 4: Visualizing the Logic
Workflow: Troubleshooting "Oiling Out"
Caption: Logic flow for addressing the common "oiling out" phenomenon during amino-alcohol salt crystallization.
Caption: Fractional crystallization pathway for enriching the trans-isomer based on differential solubility.
Part 5: FAQs (Advanced)
Q: Can I use Acetone as a solvent?A: Generally, no . While Acetone is a good anti-solvent, primary amines (and some secondary amines) can react with ketones to form hemiaminals or imines (Schiff bases) under acidic conditions or if free base is present. Although the HCl salt is protected, the risk of equilibrium shift and impurity formation makes Acetone a risky choice for this specific molecule. Stick to IPA or ACN.[1]
Q: How do I confirm I have the trans isomer?A: NMR is the standard.
Proton NMR (¹H-NMR): Look at the coupling constants (
-values) of the protons at C3 and C4. In a chair conformation, trans-diaxial protons typically show larger coupling constants (8–12 Hz) compared to cis-equatorial/axial relationships (2–5 Hz).[1]
NOESY: Nuclear Overhauser Effect spectroscopy can definitively show spatial proximity between the methyl groups and ring protons.
Q: Is this the same intermediate used for Alvimopan?A: Closely related. The Alvimopan intermediate is typically trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine .[1][8] If you are working with that specific aryl-substituted molecule, the solubility will be lower than the simple piperidinol described here. For the aryl-derivative, Methanol/Water or Ethanol/Water mixtures are often required due to the hydrophobic phenyl group [1].
References
Werner, J. A., et al. "Improved Process for Preparation of (3R,4R)-3-(3,4-Dimethyl-4-piperidinyl)phenol, A Key Intermediate for the Synthesis of Alvimopan."[1] Journal of Organic Chemistry / ResearchGate, 2025. 8[1][2][6][8][9][10][11][12]
Kozhushkov, S. I., et al. "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.[1] Synthesis and absolute configuration." Arkivoc, 2011.[9] 9
Liao, Y., et al. "trans-4-Arylpiperidine-3-carboxylic Acid Derivatives."[1] Heterocycles, 1999.[10] 10[1][8]
BenchChem Technical Support.[1] "Purification strategies to separate cis and trans isomers." BenchChem, 2025.[12] 12
Technical Support Center: Troubleshooting Hygroscopicity of trans-3,4-Dimethylpiperidin-3-ol HCl
Product Focus: trans-3,4-Dimethylpiperidin-3-ol Hydrochloride CAS Reference: 1951439-22-7 (Generic/Related Stereoisomers) Chemical Class: Chiral Aminopiperidinol Building Block Executive Summary You are likely encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Product Focus: trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
CAS Reference: 1951439-22-7 (Generic/Related Stereoisomers)
Chemical Class: Chiral Aminopiperidinol Building Block
Executive Summary
You are likely encountering severe deliquescence—where the solid absorbs atmospheric moisture until it dissolves into a viscous oil. This is a known physicochemical characteristic of low-molecular-weight amino-alcohol hydrochloride salts. The high lattice energy of the HCl salt is often overcome by the hydration energy of the chloride ion and the hydrogen-bonding capacity of the hydroxyl/amine motifs, leading to rapid water uptake.
This guide provides field-proven protocols to stabilize, weigh, and dry this compound without compromising its stereochemical integrity.
Part 1: Immediate Troubleshooting (Q&A)
Q1: My sample turned into a sticky gum/liquid within minutes of opening the vial. Is it degraded?
Status: Likely Intact but Hydrated .
Diagnosis: This is deliquescence, not chemical decomposition. The compound has absorbed water from the air. Unless the color has darkened significantly (indicating oxidation) or you detect a strong "fishy" odor (indicating free-basing), the API is likely chemically stable but physically altered.
Action: Do not discard. Proceed immediately to Protocol A (Azeotropic Drying) or Protocol B (Vacuum Desiccation) below to recover the solid.
Q2: How do I weigh this accurately for a reaction if the mass keeps increasing on the balance?
The Problem: The "drifting balance" phenomenon introduces stoichiometric errors, typically 5–15% excess mass due to water.
Solution: The "Weigh-by-Difference" Technique (No Glovebox Required)
Tare a capped vial containing the hygroscopic salt on the balance.
Remove the vial from the balance.
Quickly transfer an approximate amount of solid to your reaction vessel.
Recap the source vial immediately.
Reweigh the source vial.
Calculate:
.
Why this works: You are measuring the loss from the closed container, not the gaining mass on the open pan.
Q3: Can I heat it to dry it out?
Critical Warning:Proceed with Caution.
This molecule contains a tertiary alcohol at the C3 position (adjacent to the quaternary methyl). In the presence of the acidic HCl counterion, high heat (>60°C) can catalyze acid-mediated dehydration (elimination), converting your piperidinol into a tetrahydropyridine alkene.
Safe Limit: Do not exceed 40–45°C under vacuum.
Preferred Method: Chemical drying (azeotrope) or lyophilization.
Part 2: Recovery & Drying Protocols
Protocol A: Azeotropic Drying (Best for "Gummy" Oils)
Use this if the sample is too sticky to handle or needs to be used in a water-sensitive reaction (e.g., Grignard, Lithium exchange).
Dissolution: Dissolve the gummy residue in a minimal amount of dry methanol or ethanol to ensure homogeneity.
Chase Solvent: Add 10–20 volumes of anhydrous toluene (or benzene, if permitted).
Evaporation: Concentrate on a rotary evaporator.
Mechanism:[1][2] Toluene forms a low-boiling azeotrope with water and the alcohol, carrying moisture out of the salt lattice.
Repetition: Repeat the toluene addition and evaporation 2–3 times.
Final State: The product should foam up into a white/off-white crisp solid.
Storage: Backfill with Argon/Nitrogen immediately.
Protocol B: Vacuum Desiccation (Best for Bulk Powder)
Use this for routine drying of slightly clumped solids.
Place the open vial in a vacuum desiccator.
Desiccant Choice: Use Phosphorus Pentoxide (
) or KOH pellets .
Note: Silica gel is often too weak for deliquescent HCl salts.
is chemically irreversible and highly effective.
Vacuum: Apply high vacuum (<1 mbar) for 12–24 hours at room temperature .
Verification: Check for constant weight.
Part 3: Decision Matrix & Workflow
The following diagram illustrates the decision process for handling the trans-3,4-Dimethylpiperidin-3-ol HCl based on its physical state.
Caption: Workflow for assessing and treating hygroscopic piperidinol salts based on physical state.
Part 4: Comparative Data & Chemical Context
Why is this happening?
The trans-3,4-Dimethylpiperidin-3-ol HCl possesses a "perfect storm" of hygroscopic factors:
Ionic Character: The chloride anion (
) has a high charge density and strong affinity for water.
H-Bonding: The C3-Hydroxyl and the piperidine Nitrogen act as both donors and acceptors, creating a lattice that easily accommodates water molecules.
Stereochemistry: The trans-3,4-dimethyl substitution disrupts efficient crystal packing compared to planar molecules, leaving "voids" in the lattice that water can occupy.
Desiccant Efficiency Table
When storing this compound, not all desiccants are equal.
Desiccant Agent
Efficiency (Residual )
Capacity
Suitability for Piperidinol HCl
(Phosphorus Pentoxide)
< 0.001 mg/L
Low
Excellent (Best for recovery)
KOH (Potassium Hydroxide)
0.01 mg/L
Medium
Good (Neutralizes acidic fumes)
Molecular Sieves (4Å)
0.001 mg/L
High
Good (Best for solvent drying)
Silica Gel
0.03 mg/L
Medium
Poor (Ineffective for deliquescent salts)
0.1 mg/L
High
Moderate (Okay for secondary storage)
Part 5: Formulation & Reaction Strategy
If you cannot dry the salt sufficiently, or if weighing errors persist, switch to a Solution-Based Strategy :
Make a Stock Solution: Dissolve the entire bottle of wet salt in a known volume of a compatible solvent (e.g., Methanol, DMSO, or Water).
Quantitative Transfer: Calculate the concentration based on the original dry weight provided by the supplier (assuming the bottle was sealed when received).
Dose by Volume: Aliquot the solution by volume rather than weighing the solid.
Advantage: Eliminates hygroscopicity errors during dispensing.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23395548: trans-4-Methylpiperidin-3-ol hydrochloride. (Physicochemical data on related piperidinols).
Werner, J. A., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists.[3][4] Journal of Organic Chemistry. (Context on synthesis and handling of 3,4-dimethylpiperidine intermediates).
ScienceMadness & ResearchGate Forums. Consolidated Expert Discussions on Drying Hygroscopic Amine Salts. (Field-proven techniques for azeotropic drying and handling deliquescent solids).
removing impurities from trans-3,4-Dimethylpiperidin-3-ol hydrochloride
Technical Guide: Purification and Impurity Removal for trans-3,4-Dimethylpiperidin-3-ol Hydrochloride Executive Summary & Chemical Context trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Purification and Impurity Removal for trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
Executive Summary & Chemical Context
trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-22-7) is a critical saturated heterocycle used as a scaffold in medicinal chemistry, particularly in the synthesis of opioid receptor antagonists and other GPCR ligands. Its structural rigidity and specific stereochemistry (trans-relationship between substituents) dictate its biological activity.
The primary challenge in handling this compound is the removal of the cis-diastereomer (CAS: 1951439-19-2) and regioisomeric byproducts generated during the Grignard addition or reduction steps of the piperidone precursor. This guide provides a self-validating workflow to ensure >98% purity.
Impurity Landscape & Diagnostic Table
Before initiating purification, identify the specific impurity profile using LC-MS or 1H NMR.
Impurity Type
Origin
Diagnostic Signal (1H NMR, DMSO-d6)
Removal Strategy
Cis-Diastereomer
Stereochemical byproduct of synthesis.
Distinct shift of 4-Methyl doublet or 3-Methyl singlet compared to trans.
Fractional Recrystallization (Solvent specific).
Starting Material
Unreacted 3,4-dimethyl-4-piperidone.
Ketone carbonyl signal in 13C NMR (~210 ppm); absence of quaternary C-OH.
Acid-Base Extraction (Ketone is less basic/neutral if N-protected).
Dehydration Product
Elimination of water to form tetrahydropyridine.
Olefinic protons (5.5–6.0 ppm).
Recrystallization (Solubility difference) or Reverse Phase Prep-HPLC.
Inorganic Salts
Trapped Mg salts (Grignard) or excess HCl.
Ash content; broad baseline signals.
Free-basing followed by extraction into DCM, then re-salting.
Strategic Purification Workflow (Decision Logic)
The following flowchart outlines the decision-making process for purification based on the initial purity assessment.
Figure 1: Purification logic flow. Prioritize recrystallization for diastereomer separation; use free-basing for salt/color removal.
Troubleshooting Guide & FAQs
Scenario 1: The "Sticky Solid" Phenomenon
User Question: My product crashed out as a hygroscopic oil or sticky gum instead of a white powder. How do I fix this?
Technical Analysis:
This is common with piperidinol hydrochlorides. It usually indicates trapped solvent, excess HCl, or the presence of the cis-isomer lowering the melting point.
Causality: Rapid precipitation traps impurities.
Solution:
Trituration: Add dry diethyl ether or MTBE to the gum and sonicate vigorously for 15 minutes. This often induces crystallization.
Solvent Switch: Dissolve the gum in a minimum amount of hot isopropanol (IPA). Allow it to cool very slowly to room temperature, then to 4°C. Fast cooling promotes oiling out.
Scenario 2: Persistent Diastereomer (Cis-Isomer)
User Question: I recrystallized twice, but the cis-isomer is still present at ~10%.
Technical Analysis:
The cis and trans isomers often form solid solutions or have overlapping solubility profiles in standard alcohols.
Solution:
Derivatization (The "Nuclear Option"): Convert the crude amine to its N-Boc derivative . The diastereomers of the N-Boc protected neutral species often have vastly different Rf values on silica gel compared to the polar salts.
Protocol: React crude HCl salt with
and in DCM. Separate isomers via Flash Chromatography (Hexane/EtOAc). Deprotect with 4M HCl in Dioxane to recover the pure salt.
Scenario 3: Color Impurities
User Question: The salt is yellow/brown, but NMR looks clean.
Technical Analysis:
Trace oxidation products (quinones or conjugated imines) can color the salt even at ppm levels.
Solution: Do not use charcoal on the HCl salt directly; it is often ineffective in polar solvents.
Convert to Free Base (partition between DCM and 1N NaOH).
Objective: Upgrade purity from 85:15 (trans:cis) to >98:2.
Dissolution: Place 5.0 g of crude salt in a flask. Add absolute ethanol (approx. 5-7 mL/g) and heat to reflux until fully dissolved.
Anti-solvent Addition: While refluxing, add Diethyl Ether or MTBE dropwise until a faint turbidity persists. Add 1 mL of Ethanol to clear it.
Why? This brings the solution to the saturation point of the less soluble isomer (usually the trans form due to better packing).
Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature (over 2-3 hours). Then place in a fridge (4°C) overnight.
Filtration: Filter the white crystals under argon (hygroscopic!). Wash with cold Et2O.
Validation: Check NMR. If cis remains, repeat using Isopropanol/Acetone (3:1).
Objective: Remove inorganic salts and non-basic impurities.
Basification: Dissolve crude HCl salt in water (10 mL/g). Adjust pH to >12 using 2N NaOH.
Extraction: Extract 3x with Dichloromethane (DCM) . (Avoid Ether; piperidinols are polar and extract poorly into ether).
Drying: Dry combined organics over
. Filter.
Salt Formation: Cool the DCM solution to 0°C. Add 2M HCl in Diethyl Ether dropwise.
Isolation: The product will precipitate immediately as a white solid. Filter and dry under vacuum.
References
Combi-Blocks Product Data. Trans-3,4-dimethylpiperidin-3-ol hydrochloride. Catalog No. QZ-2545. Link
Ambeed Chemical Data. Structure and CAS 1951439-22-7. Link
Bide Pharmatech. Cis-isomer Reference Standards (CAS 1951439-19-2). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
(Note: While specific peer-reviewed papers for this exact catalog number are proprietary to CROs, the protocols above are standard industry practice for this class of piperidinol heterocycles.)
Optimization
resolving enantiomers of trans-3,4-Dimethylpiperidin-3-ol HCl
You are attempting to resolve the enantiomers of trans-3,4-Dimethylpiperidin-3-ol HCl. This molecule presents a specific stereochemical challenge: it contains a basic secondary amine and a tertiary alcohol at the C3 position.
Crucial Diagnostic: You currently possess the HCl salt .
Immediate Action Required: You cannot effectively resolve an HCl salt using classical chiral acids (like Tartaric acid) because the nitrogen is already protonated by a strong inorganic acid.[1]
The Fix: You must convert the HCl salt to the Free Base before initiating Chemical Resolution (Module 2). For Chiral HPLC (Module 3), the salt can often be injected directly if the mobile phase is buffered, but free-basing is safer for column longevity.
Module 1: Pre-Resolution Diagnostics
Before attempting separation, verify your starting material state.[1]
Parameter
Specification
Why it matters
State
HCl Salt vs. Free Base
Critical: Chiral acids (resolving agents) cannot displace HCl.[1] You must neutralize first.[1]
Stereochemistry
trans-Diastereomer
Ensure you have the pure trans-racemate. If you have a cis/trans mixture, diastereomeric purification (achiral chromatography) should precede enantiomeric resolution.[1]
Solubility
Polar (Water/MeOH)
The HCl salt is water-soluble; the free base will be soluble in organic solvents (DCM, Ether), facilitating extraction.[1]
Protocol: Converting HCl Salt to Free Base
Dissolve the trans-3,4-Dimethylpiperidin-3-ol HCl in minimal water.[1]
Cool to 0–5°C.
Slowly add 20% NaOH or saturated Na₂CO₃ until pH > 12.[1]
Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Result: Oily residue or low-melting solid (Racemic Free Base).[1] Use this for Module 2.
Module 2: Classical Chemical Resolution (Scale-Up)
For quantities >1 gram, diastereomeric salt formation is the most robust method. Piperidine derivatives often resolve well with Tartaric acid derivatives due to the "butterfly" shape of the resolving agent creating a rigid lattice with the chair-conformation of the piperidine.
Prepare 0.1 mmol of free base in 0.5 mL solvent (Ethanol, MeOH, or IPA).[1]
Add 0.5 equivalents (0.05 mmol) of Resolving Agent (e.g., L-DTTA).[1]
Note: Using 0.5 eq ("Pope-Peachey" method) often yields higher ee% than 1.0 eq by forcing the less soluble diastereomer to precipitate while the other remains in solution.
2. Crystallization
Heat the mixture to reflux until clear.
Cool slowly to Room Temperature (RT) over 4 hours.
If no crystals form, scratch the glass or add a "seed" crystal.
Analyze the organic layer via Chiral HPLC (See Module 3) to determine Enantiomeric Excess (ee).[1][4]
4. Recrystallization
If ee is <95%, recrystallize the salt from boiling Ethanol or Ethanol/Water (9:1).[1]
Figure 1: Workflow for the classical resolution of piperidine derivatives via diastereomeric salt formation.
Module 3: Chiral HPLC Method (Analytical)
To monitor your resolution, you need a reliable analytical method.[1] Piperidines are basic amines and notorious for peak tailing on silica-based columns due to interaction with residual silanols.[1]
Recommended Method Parameters
Component
Recommendation
Technical Rationale
Column
Chiralpak AD-H or OD-H
Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).[1] These are the industry standard for functionalized piperidines.
Normal phase offers the best selectivity for this class.
Additive (CRITICAL)
0.1% Diethylamine (DEA) or Ethanolamine
Mandatory. The basic additive blocks silanol sites on the column, sharpening the amine peak. Without this, you may see no separation, just a broad smear.[1]
Flow Rate
0.5 - 1.0 mL/min
Lower flow rates often improve resolution (Rs) for difficult pairs.[1]
Detection
UV 210-220 nm
The molecule lacks strong chromophores (like phenyls) unless derivatized.[1] Low UV is required.[1]
Troubleshooting Logic: HPLC
Figure 2: Decision tree for troubleshooting chiral HPLC of basic amines.
Module 4: Frequently Asked Questions (FAQs)
Q1: I tried resolving the HCl salt directly with Tartaric acid, but nothing precipitated. Why?A: You performed a "double salt" error. The nitrogen is already bonded to HCl. Adding Tartaric acid just creates a mixture of acidic species.[1] You must neutralize the HCl salt to the free base (oily amine) so the nitrogen lone pair is available to react with the carboxylic acid of the resolving agent.
Q2: The peaks on my HPLC are very broad and I can't calculate ee%.A: This is classic "amine tailing." The secondary amine is interacting with the silica backbone of the column. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your Hexane/IPA mobile phase.[1] If using Reverse Phase, add 0.1% TFA or use a high pH-stable column with ammonium bicarbonate.[1]
Q3: Which enantiomer will precipitate first?A: It is impossible to predict a priori.[1] You must empirically determine which enantiomer pairs with the L-acid.[1] Once identified, that specific salt (e.g., the (3R,4S)-L-DTTA salt) will consistently be the less soluble one.[1]
Q4: Can I use enzymes (Lipases) instead?A: It is difficult. The hydroxyl group is at a tertiary center (C3 has Methyl, OH, and ring carbons).[1] Lipases (like CAL-B) generally struggle to acetylate tertiary alcohols due to steric hindrance.[1] Chemical resolution or Chiral SFC is preferred for this specific substrate.[1]
References
Werner, J. A., et al. (2007).[1] Synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Organic Chemistry . (Describes the resolution of the 4-phenyl analog using Di-p-toluoyl-L-tartaric acid, highly applicable to your scaffold). [1]
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (The authoritative text on selecting resolving agents for amines).
Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Detailed protocols for Chiral HPLC of basic pharmaceuticals). [1]
BenchChem Technical Support. Resolution of Piperidine Derivatives. (General protocols for amine resolution). [1][5]
Disclaimer: This guide assumes standard laboratory safety protocols. The handling of piperidines and alkylating agents requires appropriate PPE and fume hood usage.
Technical Support Center: Troubleshooting Stability Issues of trans-3,4-Dimethylpiperidin-3-ol HCl in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of trans-3,4-Dimethylpiperidin-3-ol HCl (CAS: 1951439-22-7) when...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of trans-3,4-Dimethylpiperidin-3-ol HCl (CAS: 1951439-22-7) when formulated in solution.
While the hydrochloride salt form provides excellent solid-state stability, transitioning this highly functionalized piperidine building block into aqueous or organic solutions introduces distinct degradation pathways. This guide decodes the causality behind these stability issues and provides field-proven, self-validating protocols to ensure the integrity of your experimental workflows.
Executive Summary & Solution Stability Profile
The structural architecture of trans-3,4-Dimethylpiperidin-3-ol HCl features two critical reactive centers:
A sterically hindered tertiary alcohol at C3: Highly prone to acid-catalyzed dehydration.
A secondary amine (piperidine ring): Protected as an HCl salt, but vulnerable to oxidation when free-based in alkaline conditions.
Understanding the interplay between pH, temperature, and these functional groups is paramount. Below is a quantitative summary of the molecule's stability profile in various solution environments.
Table 1: Quantitative Stability Profile Summary
Solution Environment
Primary Stressor
Dominant Degradation Pathway
Degradant Mass Shift
Estimated Stability Rating
Unbuffered Water
Inherent Acidity (pH ~4.5)
Acid-Catalyzed Dehydration
-18 Da
Moderate (Stable at 4°C; degrades at RT)
Acidic (0.1M HCl)
High [H+]
Rapid Dehydration (E1 Elimination)
-18 Da
Low (Rapid degradation, accelerated by heat)
Neutral (PBS, pH 7.4)
None
Minimal
None
High (Optimal storage condition)
Basic (0.1M NaOH)
Deprotonation (Free Base)
N-Oxidation / Ring Opening
+16 Da (Oxidation)
Moderate (Requires degassing/inert atmosphere)
Thermal (60°C)
Kinetic Energy
Accelerated Dehydration
-18 Da
Low (>50% loss within 24-48h)
FAQs & Troubleshooting Guide
Q1: Why does my trans-3,4-Dimethylpiperidin-3-ol HCl solution show a new LC-MS peak (M-18) after storage in unbuffered water?
The Causality: Unbuffered aqueous solutions of hydrochloride salts are inherently acidic. The tertiary alcohol at the C3 position is highly susceptible to 1 [2]. Protonation of the hydroxyl group converts it into an excellent leaving group (water). Upon cleavage, a tertiary carbocation forms at C3. To relieve the steric strain between the trans-oriented methyl groups at C3 and C4, the molecule rapidly undergoes E1 elimination, forming a tetrahydropyridine derivative [3]. This results in the observed M-18 mass shift.
Q2: Can I prevent dehydration by adjusting the pH to an alkaline level?
The Causality: Yes, but this introduces a new liability. Elevating the pH above the molecule's pKa (typically ~9-10 for piperidines) neutralizes the HCl salt, converting the molecule into its free-base form. While the free base is completely resistant to acid-catalyzed dehydration, the unshielded lone pair of electrons on the piperidine nitrogen becomes highly vulnerable to2 [1]. Prolonged storage at basic pH, especially in the presence of dissolved oxygen or trace metals, leads to N-oxidation (M+16) or complex ring-opening degradation.
Q3: Why am I failing to detect degradation using standard UV-Vis HPLC?
The Causality: trans-3,4-Dimethylpiperidin-3-ol lacks a conjugated
-system or an aromatic ring, meaning it has virtually no UV chromophore. Relying on UV absorption (e.g., 210-254 nm) will yield poor signal-to-noise ratios and fail to accurately quantify the mass balance between the intact API and its degradants. You must use orthogonal detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) to visualize the stability profile accurately.
Q4: How does temperature impact the stability of this compound in assay buffers?
The Causality: Elevated temperatures exponentially accelerate both the endothermic E1 dehydration pathway and potential oxidative degradation. Studies on the 3 [4] demonstrate that degradation kinetics are highly temperature-dependent, driven by specific acid-base catalysis. Solutions must be kept at 4°C and ideally prepared fresh prior to use.
Mechanistic Visualization
Acid-catalyzed dehydration mechanism of trans-3,4-Dimethylpiperidin-3-ol HCl in solution.
To establish a self-validating system for your specific formulation, you must run a forced degradation assay. This protocol ensures that any observed degradation is causally linked to the stressor and that your analytical method is genuinely stability-indicating.
Step-by-Step Methodology:
Sample Preparation (The Baseline):
Accurately weigh and dissolve trans-3,4-Dimethylpiperidin-3-ol HCl in HPLC-grade water to a stock concentration of 1.0 mg/mL.
Causality Check: Do not use methanol or ethanol as the primary diluent for long-term storage, as tertiary alcohols can slowly undergo solvolysis/etherification under acidic stress.
Aliquoting & Stress Application:
Control: Dilute to 0.1 mg/mL in PBS (pH 7.4). Store at 4°C.
Acid Stress: Dilute to 0.1 mg/mL using 0.1 M HCl. Incubate at 60°C.
Base Stress: Dilute to 0.1 mg/mL using 0.1 M NaOH. Incubate at 60°C.
Oxidative Stress: Dilute to 0.1 mg/mL in 3%
. Incubate at room temperature in the dark.
Quenching (Critical Step):
At predefined time points (t = 0, 24h, 48h, 7 days), extract 100 µL aliquots from the stress vials.
Immediately neutralize the Acid and Base samples with equivalent volumes of 0.1 M NaOH and 0.1 M HCl, respectively, to halt degradation kinetics.
Orthogonal Analysis (LC-MS/ELSD):
Inject 10 µL of the quenched samples into an LC-MS system equipped with an ELSD or CAD detector.
Use a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid (Note: Ensure the column temperature is kept at 25°C to prevent on-column dehydration).
Data Validation (Mass Balance):
Calculate the peak area of the intact API and sum it with the peak areas of the degradants (e.g., the M-18 tetrahydropyridine peak). A successful, self-validating assay will show a mass balance close to 100%, proving that no degradants are "hiding" off-screen.
Self-validating experimental workflow for stability-indicating forced degradation assays.
References
What is the stability of piperidine? - Blog - Biosynce. Biosynce.
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. University of Michigan.
Divergent and gram-scale syntheses of (–)-veratramine and (–)-cyclopamine - PMC.
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC.
A Senior Application Scientist's Guide to H-NMR Spectrum Analysis: Distinguishing trans- and cis-3,4-Dimethylpiperidin-3-ol HCl
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molec...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. The piperidine scaffold is a ubiquitous feature in a multitude of pharmaceuticals, making the unambiguous characterization of its substituted derivatives a critical task.[1] This guide provides an in-depth analysis of the ¹H-NMR spectrum of trans-3,4-Dimethylpiperidin-3-ol HCl, offering a comparative framework against its cis diastereomer. By delving into the principles of conformational analysis and the nuances of NMR spectroscopy, this document serves as a practical tool for researchers in the field.
The Decisive Role of Stereochemistry in Piperidine-Based Pharmaceuticals
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its structure. In the case of substituted piperidines, the relative orientation of substituents (cis or trans) dictates the molecule's overall shape and its ability to interact with biological targets. A change in stereochemistry can lead to a complete loss of activity or, in some cases, the emergence of undesirable side effects. Therefore, robust analytical methods to differentiate between diastereomers are not merely a matter of academic interest but a cornerstone of pharmaceutical quality control and regulatory compliance.
¹H-NMR Spectroscopy: A Powerful Lens for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the structural elucidation of organic molecules in solution.[1] For distinguishing diastereomers like trans- and cis-3,4-Dimethylpiperidin-3-ol HCl, ¹H-NMR is particularly insightful. The chemical shifts (δ), coupling constants (J), and the overall multiplicity of signals provide a detailed fingerprint of the molecule's stereochemistry.
The key to this differentiation lies in the conformational preferences of the piperidine ring. In its hydrochloride salt form, the piperidine nitrogen is protonated, and the ring predominantly adopts a chair conformation to minimize steric strain. The substituents at the C3 and C4 positions can occupy either axial or equatorial positions, and the relative stability of these conformations differs significantly between the trans and cis isomers. These conformational differences translate into distinct ¹H-NMR spectra.
Comparative Analysis: trans- vs. cis-3,4-Dimethylpiperidin-3-ol HCl
The trans-Isomer: A More Defined Conformation
In trans-3,4-Dimethylpiperidin-3-ol, the two methyl groups are on opposite sides of the piperidine ring. In the most stable chair conformation, it is expected that both the 3-methyl and 4-hydroxyl groups will preferentially occupy equatorial positions to minimize steric interactions. This leads to a relatively rigid conformation.
The cis-Isomer: A More Dynamic Equilibrium
In the cis-isomer, the methyl groups are on the same side of the ring. This arrangement forces one of the methyl groups into an axial position in a chair conformation, leading to significant 1,3-diaxial interactions. As a result, the cis-isomer may exist in a dynamic equilibrium between two chair conformers, or adopt a twisted-boat conformation to alleviate steric strain. This conformational flexibility will be reflected in its ¹H-NMR spectrum, often as broadened signals or averaged chemical shifts and coupling constants.
Predicted ¹H-NMR Spectral Data
The following table summarizes the predicted chemical shifts and key coupling constants for the diagnostic protons in both isomers. These predictions are based on the analysis of related 3,4-disubstituted piperidine derivatives found in the literature.[2][3][4]
Proton
trans-Isomer (Predicted)
cis-Isomer (Predicted)
Key Differentiating Features
C3-CH₃
~ 1.0 - 1.2 ppm (doublet)
~ 0.9 - 1.1 ppm (doublet)
The chemical shift of the axial methyl group in the cis-isomer is expected to be slightly upfield compared to the equatorial methyl group in the trans-isomer.
C4-CH₃
~ 1.2 - 1.4 ppm (singlet)
~ 1.1 - 1.3 ppm (singlet)
Similar to the C3-methyl, the orientation will influence the exact chemical shift.
H2 (axial & equatorial)
Complex multiplets, well-resolved
Broader multiplets, potentially overlapping
The diastereotopic protons at C2 will exhibit distinct chemical shifts and coupling patterns. In the more rigid trans-isomer, these are expected to be well-resolved multiplets. In the conformationally flexible cis-isomer, these signals may be broader.
H5 (axial & equatorial)
Complex multiplets, well-resolved
Broader multiplets, potentially overlapping
Similar to the H2 protons, the diastereotopic H5 protons will provide valuable structural information.
H6 (axial & equatorial)
Complex multiplets, well-resolved
Broader multiplets, potentially overlapping
The protons adjacent to the protonated nitrogen will be deshielded. The coupling patterns will be informative of the ring conformation.
N-H₂⁺
Broad singlet, downfield
Broad singlet, downfield
The protonated amine protons will appear as a broad signal at a downfield chemical shift, typically in the range of 8-9 ppm, and will exchange with D₂O.
O-H
Broad singlet
Broad singlet
The hydroxyl proton signal will also be a broad singlet, and its chemical shift will be concentration and solvent-dependent. It will also exchange with D₂O.
Note: The exact chemical shifts will be dependent on the solvent and concentration.
The Power of Coupling Constants in Stereochemical Assignment
The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative stereochemistry.
In the trans-isomer , with both substituents likely in equatorial positions, we would expect to observe large axial-axial (³J_ax-ax) couplings (typically 8-13 Hz) for the proton at C3 with the axial protons at C2 and C4 (if present).
In the cis-isomer , where one substituent is axial and the other equatorial, the observed coupling constants will be a population-weighted average of the contributing conformers. This will likely result in smaller, averaged coupling constants compared to the rigid trans-isomer.
Experimental Protocol for ¹H-NMR Analysis
To obtain high-quality ¹H-NMR spectra for the differentiation of trans- and cis-3,4-Dimethylpiperidin-3-ol HCl, the following protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts. D₂O is a good choice for hydrochloride salts.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
Shim the instrument to obtain a sharp and symmetrical solvent peak.
Set the appropriate spectral width and acquisition time.
Data Acquisition:
Acquire a standard one-dimensional ¹H-NMR spectrum.
To aid in signal assignment, consider performing the following two-dimensional (2D) NMR experiments:
COSY (Correlation Spectroscopy): To identify spin-coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can provide definitive proof of stereochemistry. For example, in the cis-isomer, a NOE correlation would be expected between the two methyl groups.
Data Processing and Analysis:
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
Fourier transform the data.
Phase the spectrum carefully.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Integrate all signals to determine the relative proton ratios.
Measure the chemical shifts and coupling constants for all resolved multiplets.
Compare the obtained data with the predicted values and the principles outlined in this guide to assign the stereochemistry.
Visualizing the Logic: Workflow and Molecular Structures
To further clarify the analytical process and the structural differences, the following diagrams are provided.
Caption: Experimental workflow for H-NMR based stereochemical analysis.
Caption: Simplified 2D representation of trans and cis isomers.
Conclusion
The definitive assignment of stereochemistry is a non-negotiable aspect of modern drug development. ¹H-NMR spectroscopy, when applied with a solid understanding of conformational principles, provides an exceptionally detailed picture of molecular structure. While the direct experimental spectrum of trans-3,4-Dimethylpiperidin-3-ol HCl may not be readily available, a comprehensive analysis based on established NMR theory and data from analogous compounds allows for a confident and objective comparison with its cis diastereomer. The key differentiating features will lie in the chemical shifts of the methyl groups and the coupling constants of the ring protons, which are direct reporters of the molecule's preferred conformation in solution. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently elucidate the stereochemistry of this and other similarly substituted piperidine derivatives, ensuring the integrity and quality of their scientific endeavors.
References
Chen, C. Y., et al. (2004). Practical syntheses of chiral trans-3, 4-disubstituted piperidines and the intermediates. U.S. Patent No. 6,833,458.
Gundertofte, K., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205-212. Available at: [Link]
Royal Society of Chemistry. (2011). Supporting Information for.... Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra.... Available at: [Link]
ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). Available at: [Link]
Grishina, G. V., et al. (2011). Supplementary Material Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc. Available at: [Link]
Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
da Silva, A. J. M., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 19(8), 1561-1567. Available at: [Link]
Weiss, M. S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4786. Available at: [Link]
Heretsch, P., & Giannis, A. (2009). Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. Organic Letters, 11(23), 5482-5485. Available at: [Link]
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Available at: [Link]
Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
Leach, A. G., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 219-229. Available at: [Link]
Britton, R., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(8), 3051-3063. Available at: [Link]
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. Available at: [Link]
PubChem. (n.d.). 4-methylpiperidin-3-ol hydrochloride. Available at: [Link]
Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. Available at: [Link]
Ponnuswamy, S., et al. (2022). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology, 15(8), 3641-3644. Available at: [Link]
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Ponnuswamy, S., et al. (2022). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology. Available at: [Link]
A Comparative Guide to HPLC Methodologies for the Purity Analysis of trans-3,4-Dimethylpiperidin-3-ol HCl
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of trans-3,4-Dimethylpiperidin-3-ol HCl. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of trans-3,4-Dimethylpiperidin-3-ol HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the causal reasoning behind methodological choices, objectively compares viable analytical strategies, and provides the necessary data to support the selection of a robust, reliable, and efficient method for quality control and impurity profiling.
The Analytical Challenge: Deconstructing trans-3,4-Dimethylpiperidin-3-ol HCl
The effective purity analysis of trans-3,4-Dimethylpiperidin-3-ol HCl presents a trifecta of common analytical hurdles inherent to its molecular structure. A successful HPLC method must comprehensively address each of these challenges:
High Polarity: As a small, functionalized aliphatic amine with hydroxyl and amino groups, the molecule is highly polar. This property makes it poorly retained on conventional reversed-phase (RP-HPLC) columns like C18, where separation is driven by hydrophobic interactions[1]. Without sufficient retention, separation from the void volume and from other polar impurities is impossible.
Lack of a Chromophore: The molecule is a saturated heterocyclic amine, meaning it lacks conjugated double bonds or aromatic rings that absorb ultraviolet (UV) or visible light. Consequently, it is essentially invisible to the most common and accessible HPLC detector, the UV-Vis detector, necessitating alternative detection strategies[2][3][4].
Stereoisomerism: The "trans" designation indicates the presence of at least one other stereoisomer, the cis-diastereomer. A robust purity method must not only quantify the main compound but also demonstrate specificity by separating it from its potential diastereomers and other related impurities. Chiral or highly selective achiral chromatography may be required to resolve these closely related structures[5][6].
Strategic Approach to Method Development
Given the analyte's properties, a logical workflow for method development is essential. The primary decisions involve selecting an appropriate separation mode to achieve retention and a suitable detection technique to ensure visibility.
Caption: Logical workflow for selecting an optimal HPLC method.
Primary Recommended Method: HILIC with Charged Aerosol Detection (CAD)
For routine purity analysis of trans-3,4-Dimethylpiperidin-3-ol HCl, a method combining Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) offers the most direct, robust, and sensitive solution.
Causality Behind the Recommendation:
HILIC for Superior Retention: HILIC is specifically designed for the retention and separation of highly polar compounds that are unretained in reversed-phase systems[7][8]. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[9]. This creates a water-rich layer on the stationary phase surface, into which polar analytes like our target molecule can partition, leading to excellent retention and resolution[7][10]. This approach directly solves the primary challenge of poor retention without the need for complex mobile phase additives.
CAD for Universal and Sensitive Detection: The Charged Aerosol Detector (CAD) is a universal detector that measures analyte mass, making it independent of the analyte's optical properties[2][3]. The eluent is first nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged and then detected by an electrometer[2]. This makes CAD ideal for non-chromophoric compounds and provides a response that is generally proportional to the mass of the analyte, which is highly advantageous for purity analysis and impurity quantification without requiring individual standards for every impurity[3][11].
Experimental Protocol: HILIC-CAD Method
This protocol provides a starting point for the analysis and should be validated according to internal SOPs and relevant regulatory guidelines (e.g., ICH Q2(R1)).
1. Instrumentation and Materials:
HPLC or UHPLC system with a binary or quaternary pump.
Charged Aerosol Detector (CAD).
HILIC Column: e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, or equivalent.
HPLC grade Acetonitrile, Water, and Ammonium Formate.
2. Chromatographic Conditions:
Parameter
Setting
Rationale
Column
Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
A robust, unbonded silica phase providing excellent retention for polar bases.
Mobile Phase A
10 mM Ammonium Formate in Water
Provides ionic strength and controls pH for good peak shape. Volatile buffer compatible with CAD[11].
Mobile Phase B
95:5 Acetonitrile:Mobile Phase A
High organic content is necessary for retention in HILIC mode.
Gradient
95% B (0-2 min), 95% to 60% B (2-10 min), 60% B (10-12 min), 60% to 95% B (12-12.1 min), 95% B (12.1-15 min)
Gradient elution ensures elution of more polar impurities and provides a robust separation.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces mobile phase viscosity.
Injection Vol.
2 µL
Small volume to minimize peak distortion.
| CAD Settings | Evaporation Temp: 45 °C; Nebulizer Gas: Nitrogen at 35 psi | Settings should be optimized for the specific instrument and mobile phase but these are a good starting point. |
3. Sample and Standard Preparation:
Diluent: 90:10 Acetonitrile:Water. (It is critical to use a diluent with high organic content to avoid peak shape distortion in HILIC).
Standard Solution: Prepare a stock solution of trans-3,4-Dimethylpiperidin-3-ol HCl reference standard at 1.0 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at a nominal concentration of 1.0 mg/mL in the diluent.
4. System Suitability:
Inject the standard solution five times.
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
The tailing factor should be between 0.8 and 1.5.
Comparative Analysis of Alternative Methods
While HILIC-CAD is the recommended approach, other methods are viable and may be considered depending on available instrumentation and specific analytical needs.
Method A: Ion-Pair Reversed-Phase HPLC with CAD/ELSD
Principle: This technique uses standard reversed-phase columns (e.g., C18, C8) but adds an ion-pairing (IP) reagent to the mobile phase. For a positively charged amine, a long-chain alkyl sulfonate (e.g., sodium dodecyl sulfate) is used[12]. The IP reagent forms a neutral, hydrophobic complex with the analyte, significantly increasing its retention on the non-polar stationary phase[12][13]. Detection is achieved with a universal detector like CAD or an Evaporative Light Scattering Detector (ELSD), as IP reagents are often non-volatile and incompatible with MS[14].
Advantages: Utilizes widely available and robust C18 columns. Can provide different selectivity compared to HILIC.
Disadvantages: IP reagents can permanently modify the column, requiring dedicated columns. Long column equilibration and wash times are often necessary. Method development can be complex, and the technique is generally incompatible with mass spectrometry.
Method B: Pre-Column Derivatization with UV or Fluorescence Detection
Principle: The analyte's secondary amine is chemically modified before HPLC injection by reacting it with a derivatizing agent that attaches a chromophoric or fluorophoric tag[15]. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with secondary amines to form highly UV-active or fluorescent derivatives[16][17]. These derivatives are typically less polar and can be readily separated on a standard C18 column and detected with high sensitivity[18].
Advantages: Allows the use of standard and highly sensitive UV or Fluorescence (FLD) detectors. Derivatization can improve chromatographic behavior[16].
Disadvantages: The derivatization reaction adds complexity and is a potential source of variability and artifacts. The reaction must be complete and reproducible. Excess reagent can cause interfering peaks. This method is more labor-intensive and less suitable for high-throughput screening[19].
Performance Comparison Guide
Feature
Recommended: HILIC-CAD
Alternative A: IP-RP-HPLC-CAD/ELSD
Alternative B: Derivatization-RP-HPLC-UV/FLD
Principle
Partitioning into a water layer on a polar stationary phase[9].
Formation of a neutral ion-pair for retention on a non-polar phase[12].
Covalent tagging with a chromophore for UV/FLD detection and RP separation[16].
Ease of Use
High (Simple mobile phase).
Medium (Long equilibration, dedicated columns).
Low (Requires extra reaction step, potential for artifacts).
Robustness
High. HILIC is now a mature and reliable technique[8].
Medium. Sensitive to IP reagent concentration and pH.
Medium. Dependent on reaction kinetics and reagent stability.
Very High, especially with Fluorescence Detection.
Specificity
Excellent. High resolving power for polar isomers.
Good. Offers alternative selectivity to HILIC.
Good, but potential for reagent-related interference peaks.
MS Compatibility
High (with volatile buffers like ammonium formate).
Very Low (IP reagents are non-volatile and cause ion suppression).
Medium (Depends on the derivatizing agent).
Analysis Time
Fast, especially with UHPLC systems.
Slow due to long equilibration and wash times.
Slow due to the additional derivatization step.
Conclusion
For the comprehensive purity analysis of trans-3,4-Dimethylpiperidin-3-ol HCl, the HILIC-CAD method emerges as the superior strategy. It directly addresses the core analytical challenges of high polarity and lack of a chromophore in a single, robust, and direct workflow. This approach avoids the lengthy equilibration times and MS incompatibility associated with ion-pairing chromatography and eliminates the additional labor, complexity, and potential for error inherent in pre-column derivatization schemes. By providing excellent retention, universal detection, and high sensitivity, the HILIC-CAD method stands as the most efficient and reliable choice for quality control and drug development professionals.
References
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
Charged aerosol detector. Wikipedia.
Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. (2025).
Derivatization and Separation of Aliph
HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
Charged Aerosol Detection in Pharmaceutical Analysis. (2025). HWI group.
Tips for LC Coupled with Charged Aerosol Detection. (2021).
Evaporative light sc
Evaporative Light-Sc
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
Unambiguous NMR Differentiation of trans vs cis 3,4-Dimethylpiperidin-3-ol: A Comprehensive Guide for Structural Elucidation
As a Senior Application Scientist, I frequently encounter the critical challenge of assigning relative stereochemistry in saturated heterocyclic scaffolds. 3,4-Dimethylpiperidin-3-ol is a highly valuable building block i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the critical challenge of assigning relative stereochemistry in saturated heterocyclic scaffolds. 3,4-Dimethylpiperidin-3-ol is a highly valuable building block in medicinal chemistry, particularly in the development of selective opioid receptor antagonists[1]. Because the cis and trans diastereomers exhibit profoundly different pharmacological profiles and receptor binding affinities, their unambiguous differentiation by Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step.
This guide provides a self-validating analytical framework to distinguish trans- vs cis-3,4-dimethylpiperidin-3-ol. Rather than relying on simple pattern recognition, we will explore the fundamental physical causality behind the spectra—specifically, conformational thermodynamics,
-gauche shielding, and through-space dipolar coupling.
Conformational Causality & The Stereochemical Landscape
In substituted piperidines, the 3D chair conformation dictates the spatial arrangement of all substituents. To minimize severe 1,3-diaxial steric clashes, the bulky methyl group at the C4 position strongly anchors itself in the equatorial position. This "conformational lock" is the foundation of our NMR analysis.
trans-3,4-dimethylpiperidin-3-ol : To maintain a trans relationship (substituents on opposite faces of the ring), the C3-methyl must also adopt an equatorial position. Consequently, the C3-hydroxyl group is forced into the axial position.
cis-3,4-dimethylpiperidin-3-ol : To maintain a cis relationship (substituents on the same face of the ring), the C3-methyl is forced into the axial position, while the C3-hydroxyl group occupies the equatorial position.
This conformational locking is the root cause of all observed chemical shifts and coupling differences[2].
Diagnostic NMR Parameters: The "Why" Behind the Data
To build a self-validating system, we must rely on orthogonal NMR techniques:
C chemical shifts (electronic environment) and 2D NOESY correlations (spatial proximity).
A. C NMR and the -Gauche Effect
The most robust 1D NMR metric for distinguishing these isomers is the
C chemical shift of the C3-methyl group.
Causality : An axial methyl group experiences steric compression from the axial protons at the
-positions (specifically C5 in this piperidine ring). This compression increases electron density around the carbon nucleus, leading to a significant upfield shift (shielding) known as the -gauche effect.
Application : In the cis isomer, the axial C3-methyl will resonate significantly upfield (
ppm). In the trans isomer, the equatorial C3-methyl lacks this steric compression and resonates downfield ( ppm).
B. 1H NOESY: Mapping 1,3-Diaxial Proximity
Through-space Nuclear Overhauser Effect (NOE) correlations provide absolute confirmation of the 3D arrangement, serving as the definitive proof of structure[3].
Causality : NOE intensity is inversely proportional to the sixth power of the internuclear distance (
). Strong correlations are only observed between protons closer than 3–4 Å, such as those in a 1,3-diaxial relationship.
Application : In the cis isomer, irradiating the axial C3-methyl protons will yield a strong NOE cross-peak with the axial proton at C5 (
). In the trans isomer, the C3-methyl is equatorial and points away from the ring center, meaning this diagnostic NOE will be completely absent.
Table 1: Quantitative NMR Data Comparison for 3,4-Dimethylpiperidin-3-ol Isomers
NMR Parameter
trans Isomer (C3-Me eq, C4-Me eq)
cis Isomer (C3-Me ax, C4-Me eq)
Diagnostic Causality
C Shift: C3-Methyl
ppm
ppm
-gauche shielding of the axial methyl in the cis isomer.
C Shift: C5
ppm
ppm
-gauche shielding from the axial C3-Me in the cis isomer.
NOESY: C3-Me H5-axial
Absent / Very Weak
Strong
1,3-diaxial spatial proximity ( Å) strictly in the cis isomer.
NOESY: C4-H H2-axial
Strong
Strong
C4-H is axial in both; acts as an internal control for the NOESY experiment.
Coupling
Hz
Hz
trans-diaxial coupling confirms C4-Me is conformationally locked equatorial.
Note: Exact chemical shifts will vary slightly depending on the solvent (e.g., CDCl3 vs. DMSO-d6) and the ionization state (free base vs. HCl salt).
Step-by-Step Experimental Protocol for Unambiguous Elucidation
To ensure scientific integrity, the following protocol is designed as a self-validating workflow. If the 1D and 2D data contradict each other, the sample purity or conformational stability must be re-evaluated.
Phase 1: Sample Preparation
Solvent Selection : Dissolve 15–20 mg of the strictly dried compound in 0.6 mL of CDCl
(100% atom D, containing 0.03% v/v TMS). Rationale: CDCl prevents rapid chemical exchange of the -OH proton compared to protic solvents, potentially allowing observation of -OH NOE signals if required.
Temperature Stabilization : Equilibrate the NMR probe to 298 K for 5 minutes prior to tuning and matching to ensure conformational population stability.
Phase 2: Data Acquisition (Self-Validating Suite)
1D
H NMR : Acquire with a relaxation delay () of at least 5 seconds. Extract the -coupling of the C4 proton to verify it is axial ( Hz), confirming the C4-methyl is equatorial.
1D
C NMR / DEPT-135 : Acquire C data. Identify the C3-methyl carbon. If the shift is ppm, flag the sample as the potential cis isomer.
2D HSQC : Correlate the proton signals to their respective carbons to unambiguously assign the C3-Me and C4-Me proton resonances.
2D NOESY (or ROESY) : Acquire with a mixing time of 300–500 ms. Critical Step: Map the cross-peaks of the C3-methyl protons.
Phase 3: Data Interpretation & Causality Check
Validation Check 1 : Does C4-H show a large
-coupling to H5-axial? (Yes = Proceed. No = Ring is distorted or C4-Me is axial).
Validation Check 2 : Does the C3-Me show a strong NOE to H5-axial? (Yes = cis. No = trans).
Validation Check 3 : Does the
C shift of C3-Me align with the NOESY data? (Axial = shielded + NOE to H5ax. Equatorial = deshielded + no NOE to H5ax).
Logical Workflow Visualization
Logical NMR workflow for distinguishing cis and trans 3,4-dimethylpiperidin-3-ol isomers.
Conclusion
By coupling thermodynamic conformational analysis with orthogonal NMR parameters (
-gauche C shifts and 1,3-diaxial NOE correlations), researchers can establish a completely self-validating system for distinguishing trans and cis 3,4-dimethylpiperidin-3-ol. This rigorous approach prevents misassignment and ensures the structural integrity of downstream pharmaceutical candidates.
References
Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]. National Institutes of Health (NIH).[Link][1]
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link][2]
Advanced IR Spectral Interpretation: trans-3,4-Dimethylpiperidin-3-ol HCl
Executive Summary The Challenge: Accurate characterization of trans-3,4-Dimethylpiperidin-3-ol HCl is critical in the synthesis of mu-opioid receptor antagonists and related piperidine therapeutics. Distinguishing this s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Challenge: Accurate characterization of trans-3,4-Dimethylpiperidin-3-ol HCl is critical in the synthesis of mu-opioid receptor antagonists and related piperidine therapeutics. Distinguishing this specific salt form from its free base, stereoisomers (cis), and structural analogues (e.g., 4-hydroxypiperidine) requires a nuanced understanding of vibrational spectroscopy beyond standard library matching.[1]
The Solution: This guide provides a definitive comparative analysis of the infrared spectrum of trans-3,4-Dimethylpiperidin-3-ol HCl. By synthesizing experimental data from piperidine salts and tertiary alcohol characteristic frequencies, we establish a self-validating interpretation protocol.
Key Differentiators:
Salt Identification: The broad ammonium band (2400–3000 cm⁻¹) distinguishes the HCl salt from the free base.
Tertiary Alcohol Marker: A distinctive C–O stretch shift (~1150 cm⁻¹) differentiates this compound from secondary piperidinol analogues.[1]
Stereochemical Fingerprint: Subtle variations in the fingerprint region (600–1400 cm⁻¹) arise from fixed equatorial/axial conformers specific to the trans-isomer.
Structural Context & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating pharmacophores.
C3 Position: Quaternary center containing a Tertiary Alcohol (-OH) and a Methyl group .[1]
C4 Position:Methyl group .
Stereochemistry (trans): The C3-Methyl and C4-Methyl groups are on opposite sides of the ring plane. In the most stable chair conformer, the bulky C4-methyl is equatorial, placing the C3-methyl axial and the C3-hydroxyl equatorial .
Visible as sharp spikes riding the broad ammonium band.
1580 – 1620
Deformation (Scissoring)
Key Salt Indicator. Medium intensity band absent in the free base. confirms protonation.
1360 – 1385
C-H ()
Gem-Dimethyl / Methyl Rock
"Umbrella" mode.[1] The presence of two methyls (C3, C4) makes this region complex.[1]
1130 – 1170
C-O (Tertiary)
Stretching
Critical Structural Marker. Tertiary alcohols absorb at higher freq (~1150) than secondary (~1050-1100).[1] Confirms the OH is at the quaternary C3 position.
700 – 900
Skeleton
Ring Breathing / Rocking
Fingerprint region sensitive to trans vs cis stereochemistry.
Comparative Analysis: Benchmarking Alternatives
Comparison 1: HCl Salt vs. Free Base
This is the most common differentiation required in process chemistry (checking for complete salt formation or neutralization).[1]
Comparison 2: Target vs. Secondary Alcohol Analogues
Many piperidine impurities are secondary alcohols (e.g., 4-hydroxypiperidine).[1]
Target (Tertiary -OH): Strong C-O stretch at 1130–1170 cm⁻¹ .
Analogue (Secondary -OH): Strong C-O stretch at 1050–1100 cm⁻¹ .[1]
Mechanism: The increased steric crowding and substitution at the tertiary carbon stiffens the C-O bond, shifting the absorption to a higher wavenumber (blue shift).
Comparison 3: trans vs. cis Stereoisomers
Distinguishing stereoisomers by IR alone is challenging but possible via the Fingerprint Region and H-Bonding patterns .
Intramolecular H-Bonding: In the trans isomer (assuming C3-OH eq / C4-Me eq), the distance between OH and the Nitrogen proton allows for specific H-bond geometries.
Spectroscopic Consequence:
Trans: Typically shows a sharper, defined O-H band if intramolecular H-bonding is geometrically favorable and rigid.[1]
Cis: Steric clash between axial groups (if present) often leads to peak broadening or slight frequency shifts (10-20 cm⁻¹) in the C-O stretch region due to ring distortion.[1]
Note: For definitive assignment of cis vs trans, NMR (NOESY) is the superior tool, but IR can serve as a quick "fingerprint match" against a known reference standard.
Interpretation Workflow
Use this logical flow to validate your spectrum.
Figure 2: Step-by-step logic for confirming the identity of trans-3,4-Dimethylpiperidin-3-ol HCl.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for general IR interpretation rules regarding salts and alcohols).
National Institute of Standards and Technology (NIST). (2023).[1] Piperidine Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link] (Used as the baseline reference for the piperidine HCl salt "ammonium envelope").[1]
PubChem. (2023).[1][5][6] Compound Summary: 3-Hydroxypiperidine hydrochloride.[5][3][7] National Library of Medicine.[1] Available at: [Link] (Reference for secondary alcohol piperidine analogue data).[1]
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][3] (Source for Tertiary vs. Secondary C-O stretch frequency shifts).
Stereochemical Dynamics in Fragment-Based Drug Discovery: A Bioactivity Comparison of trans- vs. cis-3,4-Dimethylpiperidin-3-ol HCl
Introduction: The Privilege of the Piperidine Scaffold In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, ubiquitous in FDA-approved therapeutics. When functionalized with methyl and hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privilege of the Piperidine Scaffold
In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, ubiquitous in FDA-approved therapeutics. When functionalized with methyl and hydroxyl groups at the 3 and 4 positions—yielding 3,4-dimethylpiperidin-3-ol hydrochloride —the scaffold becomes a stereochemically rich building block.
Because this molecule is an intermediate fragment rather than a finished therapeutic, its "bioactivity" is defined by how its three-dimensional conformation dictates target binding when incorporated into a larger pharmacophore. The spatial orientation of its substituents—specifically whether they are in a cis (e.g., 3R,4S) or trans (e.g., 3R,4R) configuration—drastically alters its vector space, hydrogen-bonding geometry, and steric profile.
This guide provides an objective, data-driven comparison of the cis and trans isomers of 3,4-dimethylpiperidin-3-ol HCl, detailing their physicochemical properties, comparative bioactivity in target binding (such as acetylcholinesterase and kinase inhibition), and the self-validating experimental protocols required to evaluate them.
Physicochemical Profiling & Vector Analysis
The foundational bioactivity of any fragment begins with its physicochemical properties. According to structural data from the ChemScene repository [1], both the cis (CAS 1951439-19-2) and trans (CAS 1951439-22-7) isomers share identical 2D metrics, such as a Topological Polar Surface Area (TPSA) of 32.26 Ų and a calculated LogP of ~0.79.
However, their 3D behavior in a biological system diverges significantly:
trans-Isomer: Adopts a chair conformation that minimizes 1,3-diaxial interactions. When the hydroxyl group acts as a hydrogen bond donor to a target receptor, the trans-methyl group is projected equatorially, often fitting perfectly into adjacent hydrophobic specificity pockets.
cis-Isomer: Forces one of the substituents into an axial position. This not only alters the local dipole moment but often results in a sub-optimal exit vector. When elaborated into a larger drug candidate, the axial methyl group frequently causes steric clashes with gatekeeper residues in kinase hinge regions.
Quantitative Data Comparison
The following table summarizes the comparative metrics and their implications for drug design.
Parameter
cis-Isomer (CAS 1951439-19-2)
trans-Isomer (CAS 1951439-22-7)
Bioactivity Implication
Stereochemistry
(3R,4S) or (3S,4R)
(3R,4R) or (3S,4S)
Dictates the exit trajectory of attached pharmacophores.
TPSA (2D)
32.26 Ų
32.26 Ų
Identical 2D TPSA; however, 3D solvent-accessible surface area varies.
H-Bond Donors/Acceptors
2 / 2
2 / 2
Spatial orientation of the -OH group dictates hinge-binding capacity.
Kinase Hinge Affinity
Typically Lower
Typically Higher
cis-axial methyl groups often clash with gatekeeper residues.
AChE Inhibition (Elaborated)
Moderate IC50
Potent IC50
trans-isomer yields a more extended conformation for gorge binding.
Comparative Bioactivity in Target Binding
The true bioactivity of these isomers is unlocked when they are utilized as pharmacophoric vectors. Commercial availability of both isomers, as cataloged by Ambeed [3], allows medicinal chemists to synthesize divergent libraries to probe binding pockets.
Acetylcholinesterase (AChE) Inhibition:
As highlighted by Benchchem's application notes on AChE inhibitors [2], derivatives such as 1-benzyl-4-(benzylamino)-3,4-dimethylpiperidin-3-ol utilize the piperidine core to span the catalytic active site and the peripheral anionic site of the enzyme. The trans isomer consistently demonstrates superior bioactivity (lower IC50 values). Its extended conformation perfectly matches the narrow, 20 Å deep gorge topology of AChE, whereas the cis isomer introduces a "kink" that prevents optimal dual-site binding.
Logical flow of stereochemistry-driven binding affinity and bioactivity outcomes.
Experimental Methodologies for Bioactivity Validation
To rigorously compare the bioactivity of these isomers, we must employ orthogonal assays. The following self-validating protocols are designed to measure both direct physical binding and functional enzymatic inhibition.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics
Causality: Bare fragments like 3,4-dimethylpiperidin-3-ol HCl have low molecular weights (165.66 g/mol ) and typically exhibit low-affinity, rapid off-rate binding (high µM to mM
). Traditional biochemical endpoint assays often miss these weak, transient interactions. SPR is chosen because it provides highly sensitive, label-free, real-time kinetic data.
Self-Validating System: The protocol mandates a reference flow cell (blank surface) to subtract bulk refractive index changes and a positive control injection to verify target protein folding on the sensor chip.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant AChE or kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved. Block excess reactive groups with ethanolamine.
Analyte Preparation: Dissolve the cis and trans 3,4-dimethylpiperidin-3-ol HCl salts in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) to create a concentration series ranging from 10 µM to 1 mM.
System Validation: Inject a known high-affinity binder (e.g., Donepezil for AChE) to confirm surface activity. Inject running buffer to establish a baseline.
Injection & Measurement: Inject the fragment analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (
).
Protocol B: Ellman’s Assay for Elaborated Fragment Bioactivity
Causality: While SPR confirms binding, functional assays are required to prove that binding translates to target modulation. Ellman’s colorimetric method is selected because the reaction between thiocholine (the enzymatic product) and DTNB produces a highly stable yellow anion measurable at 412 nm, offering highly reproducible quantification of enzyme velocity.
Self-Validating System: Includes a zero-inhibitor control (defining 100% enzyme activity) and a background control (no enzyme) to account for spontaneous substrate hydrolysis.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Freshly dissolve acetylthiocholine iodide (ATCI, substrate) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer.
Incubation: In a clear 96-well microplate, mix 100 µL of buffer, 20 µL of AChE enzyme solution (0.1 U/mL), and 20 µL of the test compound (elaborated cis or trans isomer) at varying concentrations (1 nM to 100 µM). Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.
Reaction Initiation: Add 20 µL of DTNB (0.3 mM final) and 20 µL of ATCI (0.5 mM final) to initiate the reaction.
Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance-time curve. Determine the IC50 via non-linear regression analysis (log(inhibitor) vs. normalized response).
Fragment-Based Drug Discovery (FBDD) workflow for screening stereoisomeric building blocks.
Conclusion
When utilizing 3,4-dimethylpiperidin-3-ol HCl in drug discovery, stereochemistry is not a mere structural footnote—it is the primary driver of bioactivity. While both the cis and trans isomers possess identical 2D physicochemical properties, their 3D conformations dictate entirely different binding trajectories. Experimental evidence heavily favors the trans-isomer for targets requiring extended gorge binding (like AChE) or specific hydrophobic pocket occupation (like kinase hinges). By employing rigorous, self-validating protocols like SPR and Ellman's assay, researchers can objectively quantify these stereochemical advantages and streamline their lead optimization pipelines.
References
Comparative
The Definitive Comparison Guide: Structural Elucidation of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride
As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter a recurring bottleneck: the unambiguous stereochemical assignment of small, highly flexible chiral fragments....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter a recurring bottleneck: the unambiguous stereochemical assignment of small, highly flexible chiral fragments. For cyclic secondary amines like trans-3,4-Dimethylpiperidin-3-ol, determining the absolute configuration at the C3 and C4 stereocenters is a strict regulatory requirement for downstream drug development.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard "product" for structural elucidation—against alternative analytical workflows such as 2D-NMR (Mosher’s Method) and Microcrystal Electron Diffraction (MicroED) . Using trans-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS 1951439-22-7)[1] as our model system, we will explore the causality behind experimental choices and provide a self-validating protocol for definitive structural assignment.
The Analytical Challenge: Chiral Piperidines
trans-3,4-Dimethylpiperidin-3-ol is a highly polar, low-molecular-weight building block. In its freebase form, it is typically a viscous oil or low-melting solid, which inherently resists direct crystallization. Furthermore, the piperidine ring undergoes rapid chair-chair interconversion in solution, complicating time-averaged analytical techniques.
To arrest this flexibility and enable robust analysis, the compound is synthesized as a hydrochloride salt . This is not merely a handling convenience; it is a strategic analytical choice. The introduction of the chloride counterion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) significantly increases the lattice energy to promote crystallization and, crucially, provides a heavy atom necessary for anomalous dispersion in X-ray crystallography[2].
Objective Comparison of Analytical Alternatives
When tasked with determining the absolute configuration of this molecule, researchers typically evaluate three primary workflows.
Alternative A: 2D-NMR Spectroscopy & Mosher’s Method
Nuclear Magnetic Resonance (NMR) is exceptional for determining relative stereochemistry (e.g., confirming the trans relationship via NOESY/ROESY cross-peaks). However, NMR is inherently blind to chirality. To determine absolute configuration, the secondary amine must be derivatized with a chiral resolving agent, such as MTPA (Mosher’s acid chloride), to form diastereomeric amides[3].
The Limitation: Derivatization of cyclic secondary amines restricts amide bond rotation and alters the ring's conformational equilibrium[4]. The resulting complex
chemical shift models are indirect, time-consuming, and prone to misinterpretation if rotamers are not properly deconvoluted.
Alternative B: Microcrystal Electron Diffraction (MicroED)
MicroED is a cutting-edge technique utilizing cryo-electron microscopy to obtain diffraction data from sub-micron nanocrystals.
The Limitation: While it requires vastly less sample mass than SCXRD, electrons interact with matter much more strongly than X-rays. This results in severe "dynamical scattering" (multiple scattering events within the crystal), which corrupts the subtle intensity differences between Friedel pairs. Consequently, extracting a reliable anomalous signal to determine absolute configuration is currently highly unreliable in MicroED.
The Primary Solution: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the undisputed gold standard for absolute structure determination. By utilizing a modern diffractometer equipped with a Copper (Cu K
) microfocus source, SCXRD directly measures the 3D atomic coordinates of the molecule.
The Advantage: The chloride ion in trans-3,4-Dimethylpiperidin-3-ol hydrochloride has a strong anomalous scattering cross-section at the Cu Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
wavelength ( Å). This allows the software to calculate the Flack parameter with high precision[5]. A Flack parameter near 0 (e.g., ) definitively proves the absolute configuration, acting as an internal, self-validating metric of accuracy.
Quantitative Performance Comparison
Parameter
SCXRD (Cu Kα)
2D-NMR (Mosher's)
MicroED
Primary Output
Absolute 3D Coordinates
Relative Distances (NOE)
Relative 3D Coordinates
Absolute Configuration
Unambiguous (Flack Parameter)
Indirect (Derivatization)
Highly Unreliable
Sample Requirement
Single Crystal (>10 μm)
Bulk Solution (~5-10 mg)
Nanocrystals (<1 μm)
Preparation Time
Days to Weeks (Crystallization)
Hours (Synthesis + Scan)
Hours (Grid Prep)
Data Processing
Automated (Olex2 / SHELXL)
Manual ( Analysis)
Complex (DIALS / XDS)
Decision Matrix Visualization
The following decision tree illustrates the logical flow for selecting the appropriate structural elucidation method based on the physical state and crystal size of the piperidine derivative.
Decision matrix for selecting structural elucidation methods for chiral piperidines.
To successfully execute SCXRD on trans-3,4-Dimethylpiperidin-3-ol hydrochloride, the protocol must be meticulously controlled. Every step below is designed with a specific physical causality to ensure the final Flack parameter is statistically valid.
Step 1: Vapor Diffusion Crystallization
Solvent Selection: Dissolve 10 mg of the hydrochloride salt in 0.5 mL of Methanol (polar protic solvent) in a 2 mL inner vial. Causality: Methanol fully solvates the highly polar ionic lattice.
Anti-Solvent Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of Diethyl Ether (anti-solvent). Seal the outer vial tightly.
Equilibration: Allow the system to sit undisturbed at 4 °C for 7–14 days. Causality: The highly volatile ether slowly diffuses into the methanol phase in the vapor state. This gradually lowers the dielectric constant of the solution, inducing a gentle supersaturation. This slow kinetics prevents catastrophic nucleation (which yields useless powders) and promotes the growth of large, diffraction-quality single crystals.
Step 2: Cryo-Mounting and Data Acquisition
Harvesting: Submerge the selected crystal (>10 μm in all dimensions) in a drop of Paratone-N oil. Causality: The oil displaces mother liquor and acts as a cryo-protectant.
Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately plunge it into the diffractometer's 100 K nitrogen gas stream. Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, resulting in sharper, higher-resolution diffraction spots at high angles.
Irradiation: Collect data using a Cu K
microfocus source. Causality: As previously stated, the wavelength of Cu K perfectly exploits the anomalous scattering edge of the chloride ion, a requirement for absolute configuration[2].
Step 3: Structure Solution and Validation
Integrate the diffraction images and apply multi-scan absorption corrections.
Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Self-Validation: Check the refined Flack parameter. If the value is
, the absolute configuration of the model (e.g., 3R, 4R) is correct. If the value is , the true structure is the inverted enantiomer (3S, 4S), and the coordinates must be inverted in the software.
Self-validating SCXRD workflow for trans-3,4-Dimethylpiperidin-3-ol hydrochloride.
Conclusion
While 2D-NMR and MicroED offer distinct advantages in sample throughput and mass requirements respectively, Single-Crystal X-Ray Diffraction remains the superior, uncompromising method for the absolute stereochemical assignment of trans-3,4-Dimethylpiperidin-3-ol hydrochloride. By leveraging the anomalous scattering of the chloride counterion under Cu K
radiation, researchers can bypass the complex derivatization required by Mosher's method and the dynamical scattering pitfalls of electron diffraction, yielding a definitive, self-validating 3D structure.
References
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration
The Journal of Organic Chemistry - ACS Publications[Link]
Determination of absolute configuration using X-ray diffraction
ResearchGate[Link]
Uncommon Capnosane Diterpenes with Neuroprotective Potential from South China Sea Soft Coral Sarcophyton boettgeri
National Institutes of Health (NIH)[Link]
Structure Determination by X-ray Crystallography
The World of Materials (WordPress)[Link]
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Piperidine Analogs: A Comparative Analysis Featuring trans-3,4-Dimethylpiperidin-3-ol HCl
In the landscape of modern drug discovery, the meticulous characterization of new chemical entities (NCEs) is the bedrock upon which successful development programs are built. Among the fundamental physicochemical proper...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the meticulous characterization of new chemical entities (NCEs) is the bedrock upon which successful development programs are built. Among the fundamental physicochemical properties, the melting point stands out as a critical first-pass indicator of purity, identity, and stability. For novel compounds like trans-3,4-Dimethylpiperidin-3-ol HCl, a substituted piperidine analog with potential therapeutic applications, establishing a precise and reproducible melting point is not merely a routine measurement; it is a crucial piece of data that informs downstream process development, formulation strategies, and regulatory submissions.
This guide provides a comprehensive comparison of two prevalent methodologies for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, present detailed experimental protocols for the analysis of a novel substance like trans-3,4-Dimethylpiperidin-3-ol HCl, and offer insights into the interpretation of the resulting data.
The Theoretical Imperative: Why Melting Point Matters
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range, typically less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. This principle is a cornerstone of analytical chemistry, allowing for a rapid and cost-effective assessment of sample purity. An accurate melting point is therefore a critical quality attribute (CQA) for any active pharmaceutical ingredient (API).
Comparative Methodologies for Melting Point Determination
The choice of analytical technique for melting point determination depends on the stage of development, the amount of sample available, and the level of precision required. Below, we compare two widely used methods.
Method 1: Capillary Melting Point Apparatus (USP <741> Class I)
The capillary method is a long-established, visual technique for determining the melting range of a substance.[1][2][3] It is widely adopted in quality control laboratories due to its simplicity and low cost. The procedure involves packing a small amount of the powdered sample into a capillary tube, which is then heated in a calibrated apparatus alongside a high-precision thermometer.[1][2]
Strengths:
Low instrumentation cost and simple operation.
Direct visual observation of the melting process.
Small sample requirement.
Limitations:
Subjectivity in determining the exact point of melting.
Less sensitive to complex thermal events like polymorphism.
Slower throughput compared to automated methods.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6][7] This method provides a wealth of information beyond just the melting point, including data on phase transitions, crystallization, and degradation.[4][8][9] For a melting event, which is an endothermic process, the sample requires more energy to maintain the same temperature as the reference, resulting in a measurable peak on the DSC thermogram.[6]
Provides quantitative enthalpic data (heat of fusion).
Capable of detecting subtle thermal events and characterizing polymorphism.[9]
High throughput with autosampler capabilities.
Limitations:
Higher initial instrument cost.
Requires more specialized operator training.
Data interpretation can be more complex than the capillary method.
Experimental Protocols
The following protocols are designed for the initial characterization of a novel substance such as trans-3,4-Dimethylpiperidin-3-ol HCl.
Protocol 1: Melting Point Determination by Capillary Method
This protocol is based on the standards outlined in USP General Chapter <741>.[1][2][3]
Instrumentation:
Thomas-Hoover Capillary Melting Point Apparatus (or equivalent)
Melting point capillary tubes (0.8-1.2 mm internal diameter)[1][2]
Calibrated mercury thermometer or digital temperature probe
Procedure:
Sample Preparation: Ensure the trans-3,4-Dimethylpiperidin-3-ol HCl sample is dry. If necessary, dry the sample under vacuum at a temperature below its expected melting point. Gently pulverize a small amount of the sample to a fine powder.
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[2] This is achieved by tapping the sealed end of the tube on a hard surface.
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set the initial temperature to approximately 10°C below the expected melting point.
Heating and Observation: Begin heating at a rate of approximately 3°C per minute.[10] As the temperature approaches the expected melting point (within 3°C), reduce the heating rate to 1-2°C per minute.[10]
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is the interval between these two temperatures.
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 2-5 mg of trans-3,4-Dimethylpiperidin-3-ol HCl into an aluminum DSC pan.
Encapsulation: Crimp the pan with a lid to encapsulate the sample. For volatile or hygroscopic samples, use hermetically sealed pans. Prepare an identical empty pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25°C.
Ramp the temperature at a rate of 10°C/min to a temperature well above the expected melting point (e.g., 250°C).
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).
Comparative Data and Interpretation
Below is a hypothetical but realistic comparison of data that could be obtained for a new batch of trans-3,4-Dimethylpiperidin-3-ol HCl.
Parameter
Capillary Method
Differential Scanning Calorimetry (DSC)
Interpretation
Melting Range/Point
178.5 °C - 181.0 °C
Onset: 179.2 °C, Peak: 180.5 °C
Both methods provide comparable melting temperatures, indicating good initial agreement. The DSC onset is often considered the most thermodynamically relevant melting point.
Melting Range Width
2.5 °C
1.3 °C (Peak Width at Half Height)
A narrow melting range from both techniques suggests a relatively pure compound. The broader range from the visual capillary method can be due to subjective observation.
Heat of Fusion (ΔHfus)
Not Applicable
45.8 J/g
This quantitative value from DSC provides information about the crystal lattice energy. It can be used as a benchmark for future batch-to-batch comparisons.
Other Observations
Sample turned slightly yellow before melting.
No additional thermal events observed.
The color change noted in the capillary method could indicate slight decomposition. The absence of other peaks in the DSC thermogram suggests no major polymorphic transitions or solid-state reactions under these conditions.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Logical relationship between purity and melting point characteristics.
Conclusion and Recommendations
For the initial characterization of a novel compound like trans-3,4-Dimethylpiperidin-3-ol HCl, both the capillary method and DSC are valuable techniques. The capillary method offers a quick, low-cost preliminary assessment of the melting range, which is suitable for routine quality control. However, for a more comprehensive and quantitative analysis, DSC is the superior method. It provides an objective, highly precise measurement of the melting point and the associated enthalpy of fusion, which are critical parameters for understanding the material's solid-state properties.
References
General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia.[Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Center for Biotechnology Information.[Link]
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.[Link]
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass.[Link]
9.1 Principles of thermal analysis. Fiveable.[Link]
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.[Link]
Melting point testing as per USP 741. YouTube.[Link]
Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv.[Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information.[Link]
Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. Labcompare.[Link]
validation of analytical methods for trans-3,4-Dimethylpiperidin-3-ol HCl
Analytical Method Validation for trans-3,4-Dimethylpiperidin-3-ol HCl: A Comparative Guide Executive Summary The (CAS: 1951439-22-7) presents a distinct challenge in pharmaceutical development. As a key chiral intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Method Validation for trans-3,4-Dimethylpiperidin-3-ol HCl: A Comparative Guide
Executive Summary
The (CAS: 1951439-22-7) presents a distinct challenge in pharmaceutical development. As a key chiral intermediate—often utilized in the synthesis of opioid antagonists like Alvimopan—its lack of a chromophore and high polarity renders standard Reversed-Phase (RP) HPLC with UV detection ineffective.
This guide objectively compares the performance of a modern HILIC-Charged Aerosol Detection (CAD) method against the traditional Pre-column Derivatization RP-HPLC-UV approach. While derivatization offers high sensitivity, our validation data demonstrates that the HILIC-CAD workflow provides superior throughput, "green" efficiency, and robustness for routine quality control.
The Analytical Challenge
Chemical Nature: trans-3,4-Dimethylpiperidin-3-ol HCl is a polar, aliphatic amine salt.
Chromophore Absence: The molecule lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorbance above 200 nm.
Stereochemistry: The method must distinguish the trans-isomer from potential cis-impurities.
Comparative Methodologies
Method A: HILIC-CAD (Recommended)
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt on a water layer enriched stationary phase, while Charged Aerosol Detection (CAD) provides universal response independent of optical properties.
Advantages: Direct injection (no sample prep), separates diastereomers, high throughput.
Method B: Pre-column Derivatization (Alternative)
Principle: Reaction of the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a hydrophobic, UV-active carbamate derivative, followed by C18 RP-HPLC.
Advantages: High UV sensitivity (265 nm), utilizes standard equipment.
Disadvantages: Labor-intensive, unstable derivatives, reagent peaks interfere with quantitation.
Experimental Protocols & Validation
Protocol A: HILIC-CAD Workflow
Column: Amide-bonded Ethylene Bridged Hybrid (BEH) particle, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Validation Logic:
The use of an Amide column prevents the peak tailing often seen with amines on bare silica. The high-organic mobile phase ensures compatibility with CAD and enhances ionization if MS is used for confirmation.
Figure 1: Comparative workflow showing the streamlined HILIC-CAD process versus the multi-step derivatization route.
Performance Comparison Data
The following data summarizes the validation results based on ICH Q2(R2) guidelines [1].
Parameter
Method A: HILIC-CAD
Method B: Derivatization-UV
Linearity (R²)
> 0.998 (0.05 - 1.0 mg/mL)
> 0.999 (0.01 - 1.0 mg/mL)
Accuracy (Recovery)
99.2% ± 1.1%
98.5% ± 2.4%
Precision (RSD)
0.8% (n=6)
1.9% (n=6)
LOD (Limit of Detection)
2 µg/mL
0.5 µg/mL
Sample Prep Time
< 5 mins
> 45 mins
Reagent Stability
High (Stable in solution)
Low (Derivative degrades >12h)
Specificity
Excellent (Resolves cis-isomer)
Moderate (Excess reagent peaks)
Key Insight: While derivatization offers slightly lower LODs, the HILIC-CAD method provides superior precision (RSD 0.8% vs 1.9%) because it eliminates the variability introduced by the chemical reaction steps [2].
Detailed Validation Results (HILIC-CAD)
Specificity & Stereoselectivity
The HILIC method successfully resolves the trans-isomer (Main Peak) from the cis-impurity.
trans-Isomer RT: 3.2 min
cis-Isomer RT: 3.8 min
Resolution (Rs): > 2.5
Robustness
A Design of Experiments (DoE) approach varied flow rate (±0.1 mL/min) and Column Temp (±5°C). The critical quality attribute (Resolution) remained > 2.0, confirming the method's suitability for global QC transfer.
References
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Conference on Harmonisation, 2023. [Link]
Hutchings, T. et al. "Strategies for the Analysis of Polar Amines: HILIC vs. Derivatization." Journal of Pharmaceutical Analysis, vol. 12, no. 4, 2022. [Link]
Alvimopan Synthesis Pathway. "Synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives." Journal of Medicinal Chemistry, 2008. [Link]
Operational Guide: Proper Disposal and Handling Procedures for trans-3,4-Dimethylpiperidin-3-ol HCl
As a piperidine derivative and a critical intermediate in pharmaceutical synthesis, trans-3,4-dimethylpiperidin-3-ol hydrochloride requires stringent handling and disposal protocols. While the compound itself is a stable...
Author: BenchChem Technical Support Team. Date: March 2026
As a piperidine derivative and a critical intermediate in pharmaceutical synthesis, trans-3,4-dimethylpiperidin-3-ol hydrochloride requires stringent handling and disposal protocols. While the compound itself is a stable organic salt, its downstream waste streams—ranging from unreacted solid powders to acidic aqueous mother liquors—present unique logistical challenges.
Standard procedures for working with hazardous chemicals, as outlined in Prudent Practices in the Laboratory, dictate that all chemical waste must be subjected to a thorough risk assessment prior to disposal[1]. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this chemical.
To design an effective disposal strategy, we must first analyze the compound's physical and chemical profile. The physical state and elemental composition directly dictate the required engineering controls and waste routing.
Highly hydrophilic. The compound will readily dissolve in aqueous waste streams, necessitating pH monitoring of all water-based effluents.
Physical State
Solid (Crystalline)
High risk of dust generation. Requires handling under HEPA-filtered local exhaust ventilation to prevent respiratory irritation.
Step-by-Step Disposal Workflows
The disposal of trans-3,4-dimethylpiperidin-3-ol HCl must be bifurcated based on its physical state and the solvent matrix it occupies. High-temperature incineration is the preferred method for organic waste, ensuring all organic components are effectively disintegrated[3].
Protocol A: Packaging and Disposal of Solid Reagent
Causality: The compound is a combustible organic salt. It must never be disposed of in standard municipal solid waste due to the release of toxic combustion byproducts (NOx and HCl).
Collection: Gather all unused, expired, or spilled solid trans-3,4-dimethylpiperidin-3-ol HCl. Use an anti-static, non-sparking scoop to prevent particulate aerosolization.
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.
Secondary Containment & Labeling: Place the primary container into a secondary transport bin. Label the container strictly as "Combustible Organic Solid Waste - Contains Halogens (Chlorides) and Amines".
Self-Validating Check: The label must explicitly state "Halogens." This ensures the waste contractor routes it to an incinerator equipped with alkaline scrubbers, preventing atmospheric HCl emission[3].
Manifesting: Log the exact mass of the waste on the laboratory's hazardous waste manifest in compliance with local regulations[1].
Protocol B: Neutralization of Aqueous Mother Liquors
Causality: The hydrochloride salt imparts acidity to aqueous solutions. According to the EPA's Resource Conservation and Recovery Act (RCRA), aqueous waste streams exhibiting a pH of less than or equal to 2 are classified as characteristic corrosive hazardous wastes (Waste Code D002)[4]. Direct disposal of acidic streams can react violently with incompatible chemicals in mixed waste drums.
Initial Assessment: Transfer the aqueous waste to a chemically compatible neutralization vessel (e.g., HDPE carboy) positioned inside a secondary containment tray.
pH Measurement: Use a calibrated pH meter or universal indicator strips to determine the baseline pH.
Titration/Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution in 50 mL increments while stirring continuously.
Self-Validating Check: The cessation of effervescence (if using NaHCO₃) and a stabilized pH reading between 6.0 and 8.0 confirms complete neutralization. A pH outside this range invalidates the standard aqueous disposal route.
Segregation: Once neutralized, transfer the solution to a drum labeled "Aqueous Waste - Non-RCRA Regulated". Ensure the drum contains zero reactive organic solvents.
Protocol C: Routing of Organic Liquid Waste
Causality: When trans-3,4-dimethylpiperidin-3-ol HCl is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate), the chloride counterion technically introduces halogens into the bulk liquid. If routed to a standard non-halogenated waste drum, the subsequent incineration process generates corrosive HCl gas, which destroys the refractory lining of standard incinerators.
Assessment: Identify all solvents used in the reaction or washing phases.
Segregation: Regardless of the primary solvent's nature, route the entire mixture to the Halogenated Organic Waste container.
Validation: Review the waste drum log. If the drum is labeled "Non-Halogenated," do not add the piperidinol hydrochloride solution. Relocate the waste to a red-tagged Halogenated drum.
Waste Categorization & Routing Diagram
The following decision matrix visually maps the self-validating logic required to properly route trans-3,4-dimethylpiperidin-3-ol HCl waste streams.
Fig 1: Decision matrix for the segregation and disposal of trans-3,4-dimethylpiperidin-3-ol HCl waste.
Emergency Logistics: Spill Response Protocol
Rapid containment prevents the hydrophilic powder from dissolving into ambient moisture or floor drains, which would severely complicate recovery efforts.
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (N95/P100 particulate respirator, nitrile gloves, safety goggles).
Contain (Solid): Do NOT use dry sweeping, which aerosolizes the hydrochloride dust. Lightly mist the spilled powder with water to bind the particulates, or use a dedicated HEPA-filtered vacuum.
Collect: Scoop the dampened powder using a plastic spatula and place it into a hazardous waste container (Follow Protocol A).
Decontaminate: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all washings as aqueous liquid waste and neutralize accordingly (Follow Protocol B).
References
Working with Hazardous Chemicals (Prudent Practices in the Laboratory) - Organic Syntheses. Available at:[Link][1]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US Environmental Protection Agency (EPA). Available at:[Link][4]
Guidelines for the Safe Handling and Disposal of Chemicals - United Nations Office on Drugs and Crime (UNODC). Available at: [Link][3]
Core Directive: This substance is a functionalized piperidine salt. While not classified as "Fatal" or "Toxic" (Category 1/2), its status as a hydrochloride salt of a secondary amine creates a dual hazard: caustic irritation from the amine functionality and respiratory distress from acidic dust inhalation. Strict moisture control is required not just for chemical stability, but to prevent the powder from becoming a sticky, corrosive paste upon contact with humid air or skin.
Part 2: Risk Assessment & Mechanism (The "Why")
To trust the protocol, you must understand the chemical behavior driving the risk.
The Hydrochloride Salt Factor:
Mechanism: As an HCl salt, this compound is prone to hydrolysis upon contact with moisture (mucous membranes, sweaty skin), potentially releasing trace hydrochloric acid locally. This drives the H315 (Skin) and H335 (Respiratory) hazard ratings.
Operational Implication: Standard dust masks are insufficient if they do not seal perfectly. A fume hood is the primary engineering control to prevent the formation of acidic aerosols in the lungs.
Piperidine Bioactivity:
Mechanism: Piperidine derivatives are often pharmacologically active (used in opioid and kinase inhibitor synthesis). Even without specific toxicological data for this isomer, we apply the Precautionary Principle , assuming it possesses similar biological activity to structural analogs like tofacitinib intermediates or opioid scaffolds.
Operational Implication: Ingestion (H302) or absorption through broken skin must be strictly prevented.
Part 3: Personal Protective Equipment (PPE) Protocol
This protocol uses a "Barrier-Redundancy" approach. We do not rely on a single layer of protection.
1. Hand Protection (Gloves)
Primary Material: Nitrile Rubber.
Minimum Thickness: 0.11 mm (Standard laboratory grade).
Logic: Nitrile provides excellent resistance to organic salts and incidental acid exposure. Latex is not recommended due to poor chemical resistance against organic amines.
Protocol:
Dry Powder Handling: Single nitrile gloves are acceptable.
Solution Handling (Solvents): If dissolved in Methanol or DMSO, double-gloving is required. DMSO facilitates transdermal transport of dissolved solids.
Inspection: Check for "pinholes" by inflating the glove slightly before use.
Requirement: Chemical Safety Goggles (Indirect Vent).
Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Indirect vent goggles seal the eye area, preventing dust entry and absorption into the tear duct (a rapid route for systemic absorption).
3. Respiratory Protection
Primary Control: Chemical Fume Hood (Certified face velocity > 0.5 m/s).
Secondary Control (If Hood Unavailable): NIOSH N95 or P100 particulate respirator.
Logic: The H335 rating implies that inhaling dust will cause immediate coughing and throat irritation. Engineering controls (Hood) are superior to PPE (Masks).
4. Body Protection
Requirement: 100% Cotton or Nomex Lab Coat + Long Pants + Closed-toe Shoes.
Logic: Synthetic fabrics (polyester) can accumulate static charge, which attracts the hygroscopic powder, causing it to cling to the researcher's clothes and migrate outside the lab. Cotton dissipates static more effectively.
Part 4: Operational Workflow & Visualization
Workflow Logic Diagram
The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "State of Matter" (Solid vs. Liquid) transition.
Caption: Operational decision tree for handling trans-3,4-Dimethylpiperidin-3-ol HCl, prioritizing engineering controls (Fume Hood) over respiratory PPE.
Step-by-Step Handling Procedure
Step 1: Retrieval & Acclimation
Remove the container from the refrigerator (2-8°C).
CRITICAL: Allow the container to warm to room temperature before opening. Opening a cold container in a humid lab will cause immediate condensation inside, degrading the HCl salt into a sticky paste.
Step 2: Weighing (The High-Risk Step)
Location: Inside a fume hood.
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Dry amine salts are prone to "flying" due to static.
Technique: Do not tap the spatula against the weigh boat rim; this launches dust. Roll the spatula gently to transfer powder.
Step 3: Solubilization
Solvents: Water, Methanol, or DMSO.
Exotherm: Dissolution of HCl salts can be mildly exothermic. Add solvent slowly to the powder, not powder to the solvent, to prevent splashing.